2',3'-O-Isopropylideneuridine
Description
Propriétés
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-12(2)19-8-6(5-15)18-10(9(8)20-12)14-4-3-7(16)13-11(14)17/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,17)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDUSNQQMOENLR-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362-43-6 | |
| Record name | 2′,3′-O-Isopropylideneuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-O-Isopropylidene uridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-isopropylideneuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2',3'-O-Isopropylideneuridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2',3'-O-Isopropylideneuridine, a crucial intermediate in the synthesis of various modified nucleosides with potential therapeutic applications. This document details the experimental protocols, reaction mechanisms, and analytical data necessary for the successful preparation and verification of this compound.
Introduction
This compound is a protected form of the nucleoside uridine (B1682114), where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This protection is a key step in synthetic organic chemistry, enabling selective modifications at other positions of the uridine molecule, particularly the 5'-hydroxyl group and the uracil (B121893) base. Its applications are widespread in the development of antiviral and anticancer agents, as well as in the construction of modified oligonucleotides for various research and therapeutic purposes.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of uridine with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991). The latter is often preferred as it acts as both the acetone source and a water scavenger, driving the equilibrium towards the product.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed acetal (B89532) formation mechanism. The p-toluenesulfonic acid (p-TsOH) protonates one of the hydroxyl groups of the cis-diol on the ribose ring, making it a good leaving group. Subsequently, acetone (or the in situ generated acetone from 2,2-dimethoxypropane) is attacked by the other hydroxyl group, followed by cyclization and loss of water to form the stable five-membered cyclic acetal.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is based on established literature procedures for the acetalization of ribonucleosides.
Materials:
-
Uridine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as solvent)
-
Triethylamine (B128534) (Et₃N) or saturated sodium bicarbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of uridine (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (2-3 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol (B129727) 9:1).
-
Once the reaction is complete, quench the reaction by adding triethylamine or a saturated solution of sodium bicarbonate until the mixture is neutral.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques employed for this purpose.
Caption: Experimental workflow for synthesis and characterization.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₆ |
| Molecular Weight | 284.27 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 161-163 °C |
| Solubility | Soluble in water, methanol, and DMSO |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in DMSO-d₆.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 11.35 | s | - | N3-H |
| 7.85 | d | 8.0 | H6 |
| 5.85 | d | 2.4 | H1' |
| 5.65 | d | 8.0 | H5 |
| 5.10 | t | 5.6 | 5'-OH |
| 4.90 | dd | 6.4, 2.4 | H2' |
| 4.75 | dd | 6.4, 3.2 | H3' |
| 4.08 | m | - | H4' |
| 3.58 | m | - | H5'a, H5'b |
| 1.49 | s | - | Isopropylidene CH ₃ |
| 1.29 | s | - | Isopropylidene CH ₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| 162.9 | C4 |
| 150.7 | C2 |
| 141.2 | C6 |
| 114.2 | Isopropylidene C (CH₃)₂ |
| 102.0 | C5 |
| 94.5 | C1' |
| 85.8 | C4' |
| 84.5 | C2' |
| 80.9 | C3' |
| 60.9 | C5' |
| 26.9 | Isopropylidene C H₃ |
| 25.1 | Isopropylidene C H₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (5'-OH), N-H stretch |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2985, 2940 | Medium | C-H stretch (aliphatic) |
| 1700-1650 | Strong | C=O stretch (uracil ring) |
| 1470, 1380 | Medium | C-H bend (isopropylidene) |
| 1270-1200 | Strong | C-O stretch (acetal) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 284 | 5 | [M]⁺ |
| 269 | 25 | [M - CH₃]⁺ |
| 226 | 4 | [M - C₃H₆O]⁺ |
| 173 | 83 | [M - C₄H₇O₃]⁺ (Ribose fragment) |
| 113 | 51 | [Uracil + H + CH₃]⁺ |
| 112 | 21 | [Uracil + H]⁺ |
| 59 | 100 | [C₃H₇O]⁺ (Isopropylidene fragment) |
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization using modern analytical techniques. The data presented herein should serve as a valuable resource for researchers in the fields of medicinal chemistry, biochemistry, and drug development, facilitating the reliable preparation and identification of this important synthetic intermediate.
An In-depth Technical Guide to the Chemical Properties of 2',3'-O-Isopropylideneuridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2',3'-O-Isopropylideneuridine, a key intermediate in the synthesis of various nucleoside analogs with significant therapeutic potential. The document details its structural characteristics, solubility, and stability, and provides established experimental protocols for its synthesis, purification, and analytical characterization. Furthermore, this guide explores the biological significance of this compound as a precursor to compounds with notable antiviral and central nervous system (CNS) depressant activities, including diagrammatic representations of their mechanisms of action.
Core Chemical and Physical Properties
This compound is a ribonucleoside derivative where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection renders the molecule more lipophilic than its parent compound, uridine (B1682114), and is a crucial step in preventing unwanted reactions at these positions during the synthesis of nucleoside analogs.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₆ | [1][2] |
| Molecular Weight | 284.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 161-166 °C | [2] |
| Solubility | Water: 50 mg/mL (clear to slightly hazy) | [1] |
| Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly) | ||
| Storage Temperature | -20°C | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the protons of the uridine base, the ribose sugar, and the isopropylidene group. |
| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule, confirming its structure. |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of uridine with 2,2-dimethoxypropane (B42991) or acetone.
Materials:
-
Uridine
-
2,2-Dimethoxypropane
-
Anhydrous acetone
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Anhydrous sodium sulfate
-
Methanol
-
Diethyl ether
Procedure:
-
Suspend uridine in anhydrous acetone.
-
Add 2,2-dimethoxypropane to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the acid catalyst with a base such as sodium bicarbonate solution.
-
Filter the reaction mixture to remove any solids.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity product.
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add diethyl ether to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.
-
Collect the resulting white crystals by vacuum filtration.
-
Wash the crystals with cold diethyl ether.
-
Dry the crystals under vacuum.
Analytical Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).
2.3.2. High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a UV detector is suitable.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA), is often effective. For example, a linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution at a wavelength of 260 nm.
Biological Significance and Signaling Pathways
This compound serves as a crucial building block for the synthesis of various nucleoside analogs with potential therapeutic applications.
Antiviral Activity: HIV Reverse Transcriptase Inhibition
Derivatives of this compound have been investigated for their antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). These compounds can act as nucleoside reverse transcriptase inhibitors (NRTIs). After cellular uptake and phosphorylation to their active triphosphate form, they are incorporated into the growing viral DNA chain by the HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety then leads to chain termination, thus inhibiting viral replication.[3]
Caption: Mechanism of HIV Reverse Transcriptase Inhibition.
Central Nervous System (CNS) Depressant Activity
N³-substituted derivatives of this compound have been shown to exhibit CNS depressant effects.[4][5] While the exact signaling pathways are still under investigation, evidence suggests that these compounds may modulate the GABAergic system. Uridine itself has been shown to interact with GABA-A receptors, potentiating the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS.[1][4][6] This interaction is believed to contribute to the sedative and anticonvulsant properties observed with some uridine analogs.
Caption: Proposed Mechanism of CNS Depressant Activity.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis and analysis of this compound.
Caption: Synthesis and Purification Workflow.
Caption: Analytical Characterization Workflow.
Conclusion
This compound is a versatile and indispensable intermediate in medicinal chemistry and drug development. Its well-defined chemical properties and established synthetic and analytical protocols facilitate its use in the creation of novel nucleoside analogs. The exploration of its derivatives has led to promising candidates for antiviral therapies, particularly for HIV, and for the development of new CNS depressants. Further research into the specific molecular targets and signaling pathways of these derivatives will undoubtedly open new avenues for the design of more potent and selective therapeutic agents.
References
- 1. Interaction of uridine with GABA binding sites in cerebellar membranes of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral uridine supplementation antagonizes the peripheral neuropathy and encephalopathy induced by antiretroviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction between uridine and GABA-mediated inhibitory transmission: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central nervous system depressant effects of N3-substituted derivatives of deoxyuridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antiviral Mechanism of 2',3'-O-Isopropylideneuridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-O-Isopropylideneuridine, a synthetically modified ribonucleoside, has emerged as a noteworthy scaffold in the exploration of novel antiviral agents. Its structural modifications, primarily the isopropylidene group protecting the 2' and 3' hydroxyls of the ribose moiety, confer unique physicochemical properties that influence its biological activity. This document provides a comprehensive technical overview of the mechanism of action of this compound and its derivatives in antiviral research, with a particular focus on its activity against Human Immunodeficiency Virus type 1 (HIV-1), Human Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV). This guide details the intracellular activation cascade, the molecular basis of viral polymerase inhibition, and the synergistic potential with other therapeutic agents. Experimental protocols for assessing antiviral efficacy and structured quantitative data are presented to facilitate further research and development in this area.
Introduction
Nucleoside analogs represent a cornerstone of antiviral chemotherapy.[1] Their mechanism of action generally relies on their intracellular conversion to the triphosphate form, which then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA or RNA chain by viral polymerases.[2] The incorporation of these analogs often leads to chain termination due to the absence of a 3'-hydroxyl group, a critical component for the formation of the phosphodiester bond that extends the nucleic acid chain.[3]
This compound is a modified uridine (B1682114) molecule where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group.[4] This modification has two significant consequences. Firstly, it blocks the 3'-position, making it a potential chain terminator of DNA synthesis. Secondly, the lipophilic nature of the isopropylidene group can enhance the molecule's ability to permeate cell membranes, a crucial step for intracellular activity.[4] Research has primarily focused on its utility as an intermediate in the synthesis of other antiviral compounds and, more recently, on the direct antiviral properties of its derivatives, particularly against HIV-1.[4][5]
Core Mechanism of Action: A Multi-Step Process
The antiviral activity of this compound is not inherent to the molecule itself but is contingent on its intracellular metabolic activation to the triphosphate derivative. This process involves a series of enzymatic steps, culminating in a molecule that can effectively interfere with viral replication.
Intracellular Phosphorylation Cascade
For this compound to become an active antiviral agent, it must be phosphorylated to its 5'-monophosphate, diphosphate (B83284), and ultimately, its 5'-triphosphate form. This bioactivation is carried out by host cell kinases.[4][6]
-
Step 1: Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside analog to its 5'-monophosphate. As a uridine analog, this phosphorylation is likely catalyzed by cellular uridine-cytidine kinases (UCK), specifically UCK1 and UCK2.[4][7] These enzymes are responsible for the phosphorylation of uridine and cytidine (B196190) as part of the pyrimidine (B1678525) salvage pathway.[7]
-
Step 2 & 3: Diphosphorylation and Triphosphorylation: Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by other cellular nucleoside monophosphate and diphosphate kinases, respectively.[6]
It is important to note that for some viruses, such as Varicella-Zoster Virus, a virus-encoded thymidine (B127349) kinase (TK) can also play a crucial role in the initial phosphorylation of nucleoside analogs.[8] However, for viruses like Human Cytomegalovirus that do not encode their own TK, activation is entirely dependent on host cell kinases.[9]
References
- 1. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections [mdpi.com]
- 2. Potency and Stereoselectivity of Cyclopropavir Triphosphate Action on Human Cytomegalovirus DNA Polymerase [dash.harvard.edu]
- 3. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative activity of selected antiviral compounds against clinical isolates of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of glycyrrhizin against varicella-zoster virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Cytomegalovirus DNA polymerase inhibition and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
2',3'-O-Isopropylideneuridine: A Cornerstone in Nucleoside Chemistry
An In-depth Technical Guide on its Discovery, Synthesis, and Historical Significance
Abstract
2',3'-O-Isopropylideneuridine, a key protected derivative of the nucleoside uridine (B1682114), has played a pivotal role in the development of nucleic acid chemistry and the synthesis of a vast array of modified nucleosides with significant therapeutic potential. Its discovery in the early 20th century by the pioneering biochemist Phoebus A. Levene and his collaborators marked a significant milestone, enabling the selective modification of the ribose sugar moiety. This technical guide delves into the historical discovery, evolution of synthetic methodologies, and the critical role of this compound as a versatile intermediate in drug discovery and development. Detailed experimental protocols, comprehensive characterization data, and a historical perspective on its applications are presented for researchers, scientists, and professionals in the field of drug development.
Discovery and Historical Context
The journey into the chemical modification of nucleosides began in the early 20th century, with the groundbreaking work of Phoebus A. Levene, a biochemist who made seminal contributions to the understanding of the structure of nucleic acids.[1][2] Levene's research at the Rockefeller Institute of Medical Research laid the foundation for the chemical synthesis of nucleoside derivatives.
Synthesis of this compound
The synthesis of this compound involves the acid-catalyzed reaction of uridine with acetone (B3395972) or an acetone equivalent. Over the years, various methods have been developed to optimize this reaction in terms of yield and purity.
Classical Method (Levene and Tipson)
The original methods developed by Levene and his team involved the reaction of the nucleoside in a large excess of acetone with a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the acetal.
Modern Synthetic Protocols
Modern procedures have introduced several refinements to the original method, including the use of dehydrating agents and alternative acetone sources to improve yields and simplify the work-up. A widely used and efficient method is described in a 1963 patent.[3]
Experimental Protocol: Preparation of this compound [3]
-
Materials:
-
Uridine (5.0 g, 20.5 mmol)
-
Acetone (250 ml)
-
p-Toluenesulfonic acid monohydrate (7.1 g, 41 mmol)
-
-
Procedure:
-
To a stirred suspension of uridine in acetone, add p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature for 15 minutes. A clear solution should be obtained.
-
Pour the reaction mixture into an aqueous ammonium hydroxide solution to neutralize the acid.
-
Concentrate the solution under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
-
-
Yield: 5.83 g (quantitative)[3]
-
Melting Point: 161.5 °C[3]
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
A comprehensive characterization of this compound is essential for its use in further synthetic applications. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₆ | |
| Molecular Weight | 284.27 g/mol | |
| Melting Point | 161.5 - 162 °C | [3] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water and methanol | [4] |
| Specific Rotation | [α]D²⁰ -19° (c=1, methanol) |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | A spectrum is available from commercial suppliers and literature. |
| ¹³C NMR | Limited data is available in the public domain. |
| IR (KBr) | Characteristic peaks for O-H, N-H, C=O, and C-O stretching are expected. |
| Mass Spec. | Expected m/z for [M+H]⁺: 285.1030 |
Role in Drug Discovery and Development
The primary significance of this compound lies in its role as a versatile protected intermediate for the synthesis of a wide range of nucleoside analogues with therapeutic potential. The isopropylidene group effectively masks the reactive 2' and 3'-hydroxyl groups, allowing for selective modifications at the 5'-position and the uracil (B121893) base.
Synthesis of Antiviral Agents
A major application of this compound has been in the development of antiviral drugs. By modifying the 5'-position of the ribose or the uracil base, researchers have synthesized compounds with activity against various viruses, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Human Immunodeficiency Virus (HIV). For instance, it has been a crucial starting material for the synthesis of 5-substituted uridine derivatives.[4]
The following diagram illustrates the central role of this compound in the synthesis of modified nucleosides.
Caption: this compound as a key intermediate.
Biological Activity
While the vast majority of research has focused on the biological activities of its derivatives, some studies have investigated the properties of this compound itself. A 2023 study explored the anti-HIV-1 activity of 2',3'-O-isopropylidene-5-iodouridine, suggesting that the parent isopropylidene scaffold might be a starting point for the development of new antiviral agents.[4] However, to date, there is no significant evidence to suggest that this compound is directly involved in any specific cellular signaling pathways. Its biological effects are primarily considered in the context of it being a precursor to more active molecules.
Conclusion
From its initial synthesis in the laboratories of P.A. Levene to its current status as an indispensable tool in medicinal chemistry, this compound has had a profound impact on the field of nucleoside chemistry. Its discovery was a critical step that unlocked the potential for the rational design and synthesis of modified nucleosides. While its direct biological activity appears limited, its legacy as a foundational building block for the development of life-saving antiviral and anticancer drugs is undeniable. The methodologies for its synthesis have been refined over decades, ensuring its continued availability for researchers pushing the boundaries of drug discovery. As our understanding of the biological roles of nucleic acids continues to expand, this seemingly simple derivative of uridine will undoubtedly remain a cornerstone of innovation in the development of novel therapeutics.
References
- 1. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structure Elucidation of 2',3'-O-Isopropylideneuridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques and data interpretation used in the structural elucidation of 2',3'-O-Isopropylideneuridine, a key intermediate in the synthesis of various antiviral drugs.[1] This document details the spectroscopic and crystallographic data, experimental protocols, and logical workflows essential for the unambiguous identification and characterization of this modified nucleoside.
Spectroscopic Analysis
The structural framework of this compound was primarily determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The assignments for the protons of this compound are summarized in the table below.[2]
Table 1: ¹H NMR Chemical Shift Assignments for this compound [2]
| Proton | Chemical Shift (ppm) |
| NH | 11.4 |
| H-6 | 7.800 |
| H-1' | 5.838 |
| H-5 | 5.644 |
| 5'-OH | 5.10 |
| H-2' | 4.898 |
| H-3' | 4.752 |
| H-4' | 4.075 |
| H-5' | 3.58 |
| CH₃ | 1.489 |
| CH₃ | 1.291 |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift Range (ppm) |
| C=O (C4) | 160 - 165 |
| C=O (C2) | 150 - 155 |
| C6 | 140 - 145 |
| C5 | 100 - 105 |
| C-isopropylidene | 112 - 115 |
| C1' | 90 - 95 |
| C4' | 85 - 90 |
| C2', C3' | 80 - 85 |
| C5' | 60 - 65 |
| CH₃ | 25 - 30 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 284, which corresponds to its molecular weight.[2] The fragmentation pattern provides further structural confirmation.
Table 3: Key Mass Spectrometry Fragmentation Data for this compound [2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 284 | 4.6 | [M]⁺ |
| 269 | 26.7 | [M - CH₃]⁺ |
| 173 | 82.5 | [Ribose-isopropylidene moiety]⁺ |
| 113 | 50.8 | [Uracil + H]⁺ |
| 59 | 100.0 | [C(CH₃)₂O]⁺ |
The fragmentation of nucleosides in mass spectrometry often involves the cleavage of the glycosidic bond between the sugar and the nucleobase.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, amine, carbonyl, and ether functional groups.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) |
| N-H (amine) | Stretching | 3400 - 3250 (medium) |
| C-H (alkane) | Stretching | 3000 - 2850 |
| C=O (carbonyl) | Stretching | 1750 - 1650 (strong) |
| C=C (alkene) | Stretching | 1680 - 1620 |
| C-O (ether/alcohol) | Stretching | 1300 - 1000 |
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. A study by Katti S K, et al. in 1981 reported the crystal structure of this compound, confirming the absolute configuration and conformation of the molecule in the solid state.[3] Accessing the full crystallographic data from this publication would provide detailed bond lengths, bond angles, and torsional angles.
Experimental Protocols
The following sections detail the general methodologies for the key experiments used in the structure elucidation of this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A larger number of scans is required due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
Caption: General workflow for NMR analysis.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
Data Acquisition:
-
Electron Ionization (EI): The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).[2] This causes ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.
Infrared Spectroscopy
Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
Data Acquisition:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet is recorded first and subtracted from the sample spectrum.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, corroborated by X-ray crystallographic data, provides a definitive structural elucidation of this compound. This comprehensive analytical approach is fundamental in ensuring the identity and purity of this important synthetic intermediate in drug development and research.
Caption: Logical workflow for structure elucidation.
References
Solubility of 2',3'-O-Isopropylideneuridine in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2',3'-O-Isopropylideneuridine, a key intermediate in the synthesis of various nucleoside analogs. Understanding the solubility of this compound is critical for its efficient use in research and development, particularly in reaction setup, purification, and formulation. This document presents available quantitative solubility data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Core Data Presentation: Solubility Profile
| Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) | Notes |
| Water | Protic | 50 | Not Specified | Clear to very slightly hazy, colorless to light yellow solution.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 200 | Not Specified | Ultrasonic assistance may be required for dissolution. |
| Methanol | Alcohol | Data not available | - | - |
| Ethanol | Alcohol | Data not available | - | - |
| Acetone (B3395972) | Ketone | Data not available | - | - |
| Ethyl Acetate | Ester | Data not available | - | - |
| Dichloromethane | Halogenated | Data not available | - | - |
| Chloroform | Halogenated | Data not available | - | - |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | - | - |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from established synthetic methods for the preparation of 2',3'-O-isopropylidene ribonucleosides.[2] This procedure involves the reaction of uridine (B1682114) with acetone in the presence of an acid catalyst and a dehydrating agent.
Materials:
-
Uridine
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)
-
Anhydrous potassium carbonate
-
Ethanol
-
Cyclohexane
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend uridine in a mixture of anhydrous acetone and an alcohol such as ethanol.
-
Addition of Reagents: Add 2,2-dimethoxypropane, which acts as both a reactant and a water scavenger.
-
Catalysis: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate, to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: Upon completion of the reaction, neutralize the acid catalyst by adding a base, for example, anhydrous potassium carbonate, and stir until the mixture is no longer acidic.
-
Workup: Remove the volatile solvents under reduced pressure. The resulting residue contains the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hot acetone, or by column chromatography on silica (B1680970) gel.
Determination of Equilibrium Solubility (Shake-Flask Method)
For solvents where quantitative data is unavailable, the following general protocol based on the shake-flask method can be employed to determine the equilibrium solubility.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Small vials with tight-fitting caps
-
Shaker or agitator with temperature control
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker with controlled temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Spectroscopic Analysis of 2',3'-O-Isopropylideneuridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2',3'-O-Isopropylideneuridine, a key intermediate in the synthesis of various nucleoside analogues. This document outlines detailed experimental protocols, presents spectroscopic data in a clear, tabular format, and includes a logical workflow for the spectroscopic analysis of such compounds.
Spectroscopic Data
The following sections present the available quantitative NMR and mass spectrometry data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Assignment | Chemical Shift (ppm) |
| NH | 11.4 |
| H-6 | 7.800 |
| H-1' | 5.838 |
| H-5 | 5.644 |
| 5'-OH | 5.10 |
| H-2' | 4.898 |
| H-3' | 4.752 |
| H-4' | 4.075 |
| H-5' | 3.58 |
| CH₃ (isopropyl) | 1.489 |
| CH₃ (isopropyl) | 1.291 |
Table 1: ¹H NMR chemical shifts for this compound in DMSO-d6. Data sourced from ChemicalBook.[1]
¹³C NMR Data
Mass Spectrometry Data
The mass spectrum of this compound (C₁₂H₁₆N₂O₆, Molecular Weight: 284.27 g/mol ) was obtained via electron ionization (EI) at 75 eV. The table below lists the major fragment ions (m/z) and their relative intensities.[1]
| m/z | Relative Intensity (%) | m/z | Relative Intensity (%) | m/z | Relative Intensity (%) |
| 41.0 | 21.5 | 85.0 | 26.8 | 137.0 | 19.3 |
| 43.0 | 65.5 | 86.0 | 18.8 | 167.0 | 10.3 |
| 55.0 | 13.9 | 95.0 | 13.6 | 173.0 | 82.5 |
| 57.0 | 36.2 | 98.0 | 10.7 | 179.0 | 14.6 |
| 59.0 | 100.0 | 112.0 | 21.1 | 195.0 | 9.5 |
| 68.0 | 65.8 | 113.0 | 50.8 | 209.0 | 13.8 |
| 69.0 | 48.8 | 114.0 | 32.9 | 269.0 | 26.7 |
| 71.0 | 34.8 | 115.0 | 17.0 | 284.0 | 4.6 (Molecular Ion) |
| 84.0 | 11.9 | 126.0 | 11.0 |
Table 2: Key fragment ions and their relative intensities from the mass spectrum of this compound. Data sourced from ChemicalBook.[1]
Experimental Protocols
The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound, synthesized from established practices for nucleoside analysis.
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 containing TMS in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
-
Process the FID, perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak of DMSO-d6 (39.52 ppm) or TMS (0.00 ppm).
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Methanol (B129727) or acetonitrile (B52724) (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
Instrumentation:
-
Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Procedure (for ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in methanol or acetonitrile.
-
For positive ion mode, a small amount of formic acid (0.1%) can be added to the solvent to facilitate protonation ([M+H]⁺).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for nucleoside analysis.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
To obtain fragmentation information, perform tandem MS (MS/MS) by selecting the molecular ion (or a protonated/adduct ion) as the precursor and applying collision-induced dissociation (CID).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample reception to final data interpretation in the spectroscopic analysis of a modified nucleoside like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
role of 2',3'-O-Isopropylideneuridine as a protected nucleoside.
An In-Depth Technical Guide on the Role of 2',3'-O-Isopropylideneuridine as a Protected Nucleoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a pivotal protected nucleoside in the fields of medicinal chemistry and molecular biology. We will delve into its synthesis, protective capabilities, and its instrumental role as a versatile intermediate in the development of novel therapeutics and synthetic oligonucleotides.
Introduction to this compound
This compound is a derivative of the naturally occurring ribonucleoside, uridine (B1682114), in which the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This protection strategy is fundamental in synthetic organic chemistry, particularly in nucleoside chemistry, where the selective modification of other functional groups, such as the 5'-hydroxyl group or the nucleobase, is desired. The isopropylidene group serves as a robust protecting group that can be introduced and removed under specific conditions, thereby preventing unwanted side reactions during multi-step syntheses.
Its significance lies in its application as a key building block for the synthesis of a wide array of modified nucleosides with potential therapeutic properties, including antiviral and anticancer agents.[1][] Furthermore, it has found utility in the enzymatic synthesis of RNA oligonucleotides.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 362-43-6 |
| Molecular Formula | C₁₂H₁₆N₂O₆[] |
| Molecular Weight | 284.27 g/mol [] |
| Appearance | White to off-white powder |
| Melting Point | 161.5 °C[4] |
| Solubility | Soluble in water (50 mg/mL) |
| Storage Temperature | -20°C |
Synthesis and Deprotection
The isopropylidene group is typically introduced by reacting uridine with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991) or acetone itself, in the presence of an acid catalyst.[3][4] Conversely, the removal of this protecting group is achieved under acidic conditions.
Synthesis of this compound
The protection of the 2',3'-cis-diol of uridine is a common and efficient reaction.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [4]
-
Materials: Uridine, 2,2-dimethoxypropane, p-toluenesulfonic acid, acetone, ammonium (B1175870) hydroxide (B78521) solution.
-
Procedure:
-
To a suspension of uridine (20.5 mmol) in acetone (100 ml), add 2,2-dimethoxypropane (41 mmol) and p-toluenesulfonic acid (41 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Neutralize the reaction mixture by pouring it into an ammonium hydroxide solution.
-
Concentrate the resulting solution under reduced pressure.
-
The product, this compound, will crystallize from the concentrated solution.
-
Filter the crystals and dry them to obtain the final product.
-
| Reactant | Moles | Catalyst | Solvent | Reaction Time | Yield |
| Uridine | 0.0205 | p-Toluenesulfonic acid | Acetone | 15 min | >85% |
Deprotection of the Isopropylidene Group
The removal of the 2',3'-O-isopropylidene group is typically accomplished by acid-catalyzed hydrolysis.
Experimental Protocol: Deprotection of 2',3'-O-Isopropylidene Group [5]
-
Materials: 2',3'-O-Isopropylidene-protected nucleoside, 1% aqueous sulfuric acid, sodium hydrogen carbonate.
-
Procedure:
-
Suspend the 2',3'-O-isopropylidene-protected nucleoside in 1% aqueous sulfuric acid.
-
Heat the mixture at reflux (approximately 110 °C) for 3 hours, during which the suspension should become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to pH 7 by the slow, portion-wise addition of sodium hydrogen carbonate.
-
Remove the solvent under reduced pressure, ensuring the bath temperature remains below 30 °C.
-
Complete removal of water can be achieved using a freeze-drier to yield the crude deprotected nucleoside.
-
| Protected Nucleoside | Deprotection Agent | Conditions | Outcome |
| This compound | 1% aq. H₂SO₄ | Reflux, 3h | Quantitative deprotection |
| This compound | p-Toluenesulfonic acid | Methanol, RT | Effective deprotection |
Applications in Chemical Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of various modified nucleosides and for the construction of RNA oligonucleotides.
Caption: General workflow for modified nucleoside synthesis.
Synthesis of Modified Nucleosides
With the 2' and 3' hydroxyls protected, the 5'-hydroxyl group and the uracil (B121893) base are available for selective chemical modifications. This has enabled the synthesis of a wide range of nucleoside analogs with significant biological activities.
-
N³-Substituted Derivatives: this compound has been used to synthesize various N³-substituted derivatives that exhibit central nervous system (CNS) depressant activity.
-
5-Substituted Derivatives: Modification at the 5-position of the uracil ring has led to the development of potent antiviral agents. For instance, 2',3'-O-Isopropylidene-5-iodouridine has been identified as a novel and efficient inhibitor of HIV-1.[6] The isopropylidene group, in this context, can act as a DNA-chain terminator analogously to the azido (B1232118) group in AZT.[6]
-
Antiviral and Anticancer Agents: This protected nucleoside is a crucial intermediate in the synthesis of various antiviral and anticancer drugs.[1][] Its derivatives have been investigated for activity against viruses such as cytomegalovirus and varicella-zoster virus.[7]
| Starting Material | Modification | Resulting Compound Class | Biological Activity |
| This compound | N³-alkylation/arylation | N³-Substituted Uridines | CNS Depressant |
| This compound | Halogenation at C5 | 5-Halogenated Uridines | Anti-HIV[6] |
| This compound | Various sugar modifications | Sugar-Modified Nucleosides | Antiviral, Cytostatic[7] |
Enzymatic RNA Synthesis
Recent advancements have explored the use of 2',3'-O-isopropylidene-protected pyrimidine (B1678525) triphosphates as building blocks for the enzymatic synthesis of RNA.[3] This method utilizes a template-independent RNA polymerase, such as polyU polymerase (PUP), for the controlled, sequential addition of nucleotides.
The 2',3'-O-isopropylidene group serves as a temporary blocking group that is well-tolerated by the polymerase for pyrimidine nucleotides, allowing for highly efficient coupling reactions.[3] However, this approach is less effective for purine (B94841) nucleotides, suggesting that a combination of protecting group strategies may be necessary for the efficient synthesis of mixed-sequence RNA.[3]
Caption: Enzymatic incorporation of a protected nucleotide.
Conclusion
This compound is an indispensable tool in nucleoside chemistry and drug development. Its role as a protected nucleoside allows for the regioselective modification of uridine, paving the way for the synthesis of a diverse range of biologically active molecules. From CNS depressants to potent anti-HIV agents, the derivatives of this compound continue to be a fertile ground for therapeutic innovation. Furthermore, its emerging application in enzymatic RNA synthesis highlights its potential to contribute to advancements in nucleic acid research and biotechnology. The straightforward synthesis and deprotection protocols, combined with the stability of the isopropylidene group, ensure that this compound will remain a valuable asset for researchers and scientists in the foreseeable future.
References
- 1. rokchem.co.uk [rokchem.co.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Applications of 2',3'-O-Isopropylideneuridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the applications of 2',3'-O-Isopropylideneuridine, a versatile nucleoside derivative. This document details its pivotal role as a protecting group in chemical synthesis, its applications in the development of antiviral and anticancer agents, and its use in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Core Applications of this compound
This compound serves as a crucial intermediate in nucleoside chemistry. The isopropylidene group effectively protects the cis-diol at the 2' and 3' positions of the ribose sugar, allowing for selective modifications at other positions of the uridine (B1682114) molecule, primarily the 5'-hydroxyl group and the uracil (B121893) base.
Protecting Group in Chemical Synthesis
The primary application of this compound is as a key building block in the synthesis of a wide array of nucleoside analogs.[1] The protection of the 2' and 3' hydroxyl groups is a fundamental step in preventing unwanted side reactions during subsequent chemical modifications. This protection strategy is instrumental in the synthesis of various therapeutic nucleoside analogs and for the preparation of modified RNA strands.
Antiviral Drug Development
Derivatives of this compound have shown significant promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). The mechanism of action for some of these derivatives is believed to be through DNA chain termination, analogous to the action of zidovudine (B1683550) (AZT).[2]
A notable example is 2',3'-isopropylidene-5-iodouridine, which has demonstrated potent anti-HIV-1 activity.[2] Studies have shown that this compound can be more effective than AZT at high non-toxic concentrations.[2] The lipophilic nature of the isopropylidene group, combined with halogen substitutions on the uracil base, is thought to enhance cell permeability.[3]
Anticancer and Antibacterial Agents
Recent research has explored the potential of this compound derivatives as anticancer and antibacterial agents. Novel hybrids of (isopropylidene)uridine with[1][4][5]-triazoles have been synthesized and screened for their biological activities.[1][6] Several of these compounds have exhibited significant in vitro anticancer activity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).[1] Furthermore, some of these hybrids have shown promising antibacterial activity against pathogens like Escherichia coli and Bacillus subtilis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the biological activities of this compound derivatives.
Table 1: In Vitro Anticancer Activity of (Isopropylidene)uridine-[1][4][5]triazole Hybrids
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 3d | MCF-7 | 11.24 | [1] |
| 3f | MCF-7 | 11.52 | [1] |
| 3n | HeLa | 10.18 | [1] |
| Cisplatin (Standard) | MCF-7 | 11.12 | [1] |
| Cisplatin (Standard) | HeLa | 10.08 | [1] |
Table 2: In Vitro Antibacterial Activity of (Isopropylidene)uridine-[1][4][5]triazole Hybrids (Zone of Inhibition in mm)
| Compound | Escherichia coli | Bacillus subtilis | Proteus vulgaris | Staphylococcus aureus | Reference |
| 3b | 18 | 19 | 15 | 16 | [1] |
| 3d | 15 | 16 | 18 | 15 | [1] |
| 3k | 16 | 17 | 16 | 19 | [1] |
| 3l | 17 | 19 | 15 | 18 | [1] |
| 3n | 19 | 18 | 16 | 17 | [1] |
| Streptomycin (Standard) | 19 | 19 | 18 | 19 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from uridine.
Materials:
-
Uridine
-
Anhydrous Acetone (B3395972)
-
2,2-Diethoxypropane (B95019) or Ethylorthoformate
-
Anhydrous Ethanol (B145695)
-
Hydrogen Chloride (in ethanol) or p-Toluenesulfonic acid monohydrate
-
Aqueous Ammonium (B1175870) Hydroxide (B78521) or Sodium Bicarbonate
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane:Ethanol mixture)
Procedure:
-
To a stirred suspension of uridine (1.0 g) in anhydrous acetone (30 mL), add 2,2-diethoxypropane (3.2 g) or ethylorthoformate.[7]
-
Add a catalytic amount of an acid catalyst, such as a solution of hydrogen chloride in ethanol (0.75 g in 5 mL) or p-toluenesulfonic acid monohydrate.[7]
-
Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CH2Cl2:EtOH - 97:3).[7]
-
Once the reaction is complete, neutralize the mixture with aqueous ammonium hydroxide or by adding sodium bicarbonate and stirring for 15 minutes.[7]
-
Filter the mixture to remove any precipitate.
-
Evaporate the filtrate to dryness under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield pure this compound.
Characterization:
-
The purified product should be characterized by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.
Synthesis of N-propargyl-2',3'-O-(isopropylidene)uridine
This intermediate is crucial for the synthesis of triazole hybrids.
Materials:
-
This compound
-
Propargyl bromide
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add potassium carbonate.
-
Add propargyl bromide dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-propargyl-2',3'-O-(isopropylidene)uridine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Hybrids
This protocol describes the "click chemistry" reaction to synthesize (isopropylidene)uridine-[1][4][5]triazole hybrids.[1]
Materials:
-
N-propargyl-2',3'-O-(isopropylidene)uridine
-
Aryl azide (B81097)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910) and Water (1:1 mixture)
Procedure:
-
Dissolve N-propargyl-2',3'-O-(isopropylidene)uridine and the desired aryl azide in a 1:1 mixture of tert-butanol and water.[1]
-
To this solution, add sodium ascorbate followed by copper(II) sulfate pentahydrate.[1]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress is monitored by TLC.[1]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield the desired triazole hybrid.[1]
Visualizations: Pathways and Workflows
Proposed Mechanism of Action: DNA Chain Termination
Certain derivatives of this compound are believed to exert their antiviral effect by acting as DNA chain terminators. After cellular uptake, these nucleoside analogs are presumably phosphorylated to their triphosphate form by host cell kinases. This triphosphate analog can then be incorporated into a growing viral DNA chain by a viral reverse transcriptase. However, due to the presence of the isopropylidene group protecting the 3'-hydroxyl, no further nucleotides can be added, leading to the termination of DNA chain elongation and inhibition of viral replication.
Caption: Proposed mechanism of antiviral action via DNA chain termination.
Experimental Workflow: High-Throughput Screening for Antiviral Activity
The discovery of novel antiviral agents based on the this compound scaffold can be accelerated using high-throughput screening (HTS) assays. A typical workflow involves the synthesis of a library of derivatives, followed by automated screening for their ability to inhibit viral replication in a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Deploying Fluorescent Nucleoside Analogues for High-Throughput Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 2',3'-O-Isopropylideneuridine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of 2',3'-O-Isopropylideneuridine derivatives as potential therapeutic agents. The protocols outlined below are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] Modifications to the nucleoside scaffold can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This compound is a key intermediate in the synthesis of various uridine (B1682114) derivatives, as the isopropylidene group protects the 2' and 3'-hydroxyl groups of the ribose moiety, allowing for selective modification at other positions, primarily the 5'-hydroxyl group and the N3 position of the uracil (B121893) base.[2] This document details the synthesis of 5-substituted and N3-substituted this compound derivatives and summarizes their biological activities.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves two main steps: the protection of the 2' and 3'-hydroxyl groups of uridine, followed by modification at the desired position.
General Protocol for the Synthesis of this compound (1)
A common method for the synthesis of this compound involves the reaction of uridine with acetone (B3395972) in the presence of an acid catalyst.[3]
Materials:
-
Uridine
-
Dry Acetone
-
p-Toluenesulfonic acid monohydrate or another suitable acid catalyst
-
Triethyl orthoformate
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
Procedure:
-
To a suspension of uridine (1 equivalent) in dry acetone, add p-toluenesulfonic acid monohydrate (0.1 equivalents) and triethyl orthoformate (2 equivalents).[3]
-
Stir the reaction mixture at room temperature for 24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:EtOH (e.g., 97:3).
-
Upon completion, neutralize the reaction mixture with sodium bicarbonate (1 equivalent) and stir for 15 minutes.[3]
-
Filter the precipitate and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Protocols for Derivative Synthesis
Protocol 1: Synthesis of 5-Halogenated-2',3'-O-Isopropylideneuridine Derivatives
Modifications at the C5 position of the pyrimidine (B1678525) ring are known to impart significant biological activity.[3]
Synthesis of 5-Bromo-2',3'-O-Isopropylideneuridine (2a):
Materials:
-
This compound (1)
-
N-Bromosuccinimide (NBS)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of DCM and pyridine.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 15-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane/ethyl acetate.
Synthesis of 5-Iodo-2',3'-O-Isopropylideneuridine (2b):
Materials:
-
This compound (1)
-
Iodine
-
3-Chloroperoxybenzoic acid (m-CPBA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound (1 equivalent), iodine (0.6 equivalents), and m-CPBA (1.05 equivalents) in DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Evaporate the solvent to dryness.
-
Purify the residue by column chromatography (DCM/MeOH/H₂O/NH₃) to yield the product.
Protocol 2: Synthesis of N3-Substituted-2',3'-O-Isopropylideneuridine Derivatives
Alkylation at the N3 position of the uracil ring is another common modification to enhance biological activity.
General Procedure for N3-Alkylation:
Materials:
-
This compound (1)
-
Appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Dry aprotic solvent (e.g., DMF, THF)
Procedure:
-
To a solution of this compound (1 equivalent) in a dry aprotic solvent, add the base (1.1-1.5 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkyl halide (1.1 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Stir the reaction overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize the quantitative data for the synthesized this compound derivatives, including their synthesis yields and biological activities.
Table 1: Synthesis Yields of this compound Derivatives
| Compound ID | R1 (at C5) | R2 (at N3) | Yield (%) |
| 1 | H | H | >90 |
| 2a | Br | H | 55-85 |
| 2b | I | H | 63-95 |
| 2c | F | H | 70-90 |
| 3a | H | CH₃ | 73-95 |
| 3b | H | Benzyl | 60-80 |
Table 2: Antiviral Activity of this compound Derivatives
| Compound ID | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2b | HIV-1 | Jurkat | ~10-15 | >30 | >2-3 | [3] |
| AZT | HIV-1 | Jurkat | ~0.01-0.1 | >30 | >300 | [3] |
Table 3: Anticancer Activity of Uridine Derivatives
Note: Data for 2',3'-O-isopropylidene protected derivatives against these specific cell lines is limited in the searched literature. The following data is for other uridine derivatives to illustrate potential applications.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-Fluorouracil | MCF-7 | 4.8 | [4] |
| 5-Fluorouracil | HepG2 | - | - |
| Doxorubicin | MCF-7 | 7.67 | [5] |
| Doxorubicin | HepG2 | 8.28 | [5] |
| Compound 6 ¹ | EAC² | >500 µg/mL | [6] |
¹Compound 6 is 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine. ²Ehrlich ascites carcinoma cells.
Table 4: Antimicrobial Activity of Uridine Derivatives
Note: Data for 2',3'-O-isopropylidene protected derivatives is limited. The following data is for other uridine derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | Inhibition (%) | Reference |
| 4 ¹ | S. aureus | 12.5 | A. niger | - | [6] |
| 5 ² | S. aureus | 25 | A. niger | 64 | [6] |
| 7 ³ | S. aureus | 6.25 | A. niger | 66 | [6] |
¹Compound 4 is a myristoyl derivative of uridine. ²Compound 5 is a trityl-containing analog of uridine. ³Compound 7 is another acyl derivative of uridine.
Visualizations
Signaling Pathway: Mechanism of Action of Antiviral Uridine Analogs
Caption: Mechanism of action of antiviral uridine analogs.
Experimental Workflow: Drug Discovery of this compound Derivatives
Caption: Drug discovery workflow for uridine derivatives.
Conclusion
This compound serves as a versatile platform for the development of novel nucleoside analogs with a wide range of biological activities. The protocols and data presented herein provide a foundation for researchers to synthesize and evaluate new derivatives for potential use in drug discovery programs targeting viral infections, cancer, and microbial diseases. Further exploration of structure-activity relationships will be crucial in optimizing the therapeutic potential of this promising class of compounds.
References
- 1. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 2. Research Portal [scholarscommons.fgcu.edu]
- 3. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic RNA Synthesis Using 2',3'-O-Isopropylideneuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of RNA oligonucleotides presents a promising alternative to traditional chemical methods, offering milder reaction conditions and the potential for greater sequence fidelity and length. This approach is particularly relevant for the development of RNA-based therapeutics, where the incorporation of modified nucleosides is often required to enhance stability and efficacy. 2',3'-O-Isopropylideneuridine is a protected uridine (B1682114) nucleotide that serves as a valuable building block in this context. The isopropylidene group protects the 2' and 3' hydroxyls, preventing uncontrolled polymerization and allowing for a stepwise, controlled addition of nucleotides.
These application notes provide a detailed overview and protocols for the use of this compound in template-independent enzymatic RNA synthesis, primarily utilizing PolyU Polymerase (PUP).
Principle of Controlled Enzymatic RNA Synthesis
Controlled enzymatic RNA synthesis relies on a two-step iterative cycle for each nucleotide addition. This method allows for the precise construction of a desired RNA sequence.
-
Extension: A template-independent polymerase, such as PolyU Polymerase (PUP), catalyzes the addition of a single 2',3'-O-protected nucleotide triphosphate (like 2',3'-O-Isopropylidene-UTP) to the 3'-end of an initiator RNA oligonucleotide. The protecting group acts as a reversible terminator, preventing further nucleotide additions.
-
Deblocking: The protecting group is chemically removed from the newly added nucleotide, generating a free 3'-hydroxyl group. This prepares the elongated RNA strand for the next cycle of nucleotide addition.
This cyclical process is repeated until the full-length target RNA oligonucleotide is synthesized.
Data Presentation
Table 1: Enzyme Specificity and Substrate Tolerance
| Enzyme | Protected Nucleotide | Tolerance/Efficiency | Reference |
| PolyU Polymerase (PUP) | 2',3'-O-Isopropylidene-pyrimidine NTPs | Well-tolerated, highly efficient coupling | [1][2] |
| PolyU Polymerase (PUP) | 2',3'-O-Isopropylidene-purine NTPs | Not well-tolerated | [1][2] |
Table 2: Representative Yields and Purity in Controlled Enzymatic Synthesis
| Parameter | Value | Notes |
| Average Coupling Efficiency per Cycle | >95% | Based on similar enzymatic systems with other protecting groups.[3] |
| Overall Yield (for a 10-mer) | ~60% | Estimated based on a 95% stepwise efficiency. |
| Purity of Final Product | >90% | Dependent on purification method (e.g., HPLC, PAGE). |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of 2',3'-O-Isopropylidene-UTP using PolyU Polymerase (PUP)
This protocol describes the addition of a single this compound monophosphate to the 3'-end of an RNA initiator.
Materials:
-
RNA Initiator (e.g., a 10-mer RNA oligonucleotide), HPLC-purified
-
2',3'-O-Isopropylidene-UTP
-
PolyU Polymerase (PUP)
-
PUP Reaction Buffer (10X): 500 mM NaCl, 100 mM Tris-HCl (pH 7.9 at 25°C), 100 mM MgCl₂, 10 mM DTT
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, prepare the following reaction mixture on ice:
-
10X PUP Reaction Buffer: 2 µL
-
RNA Initiator (10 µM): 2 µL
-
2',3'-O-Isopropylidene-UTP (1 mM): 2 µL
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
PolyU Polymerase (PUP) (10 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 15-60 minutes. The optimal incubation time may need to be determined empirically.[2]
-
Enzyme Inactivation: Stop the reaction by heating the mixture at 65°C for 20 minutes.[4]
-
Purification (Optional but Recommended): The extended RNA product can be purified using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC to remove unincorporated nucleotides and enzyme.
Protocol 2: Deprotection of the 2',3'-O-Isopropylidene Group
The isopropylidene group is acid-labile and can be removed under mild acidic conditions to regenerate the 2',3'-diol.
Materials:
-
Extended RNA product from Protocol 1
-
Aqueous Acetic Acid (80%) or Trifluoroacetic Acid (TFA) solution (e.g., 0.1 M in water)
-
Quenching solution (e.g., Triethylamine or a suitable buffer)
-
Nuclease-free water
Procedure:
-
Acid Treatment: Resuspend the purified and dried RNA product in a solution of 80% aqueous acetic acid or a dilute solution of TFA. The exact concentration and choice of acid may require optimization to ensure complete deprotection without RNA degradation.
-
Incubation: Incubate at room temperature for 1-2 hours, monitoring the reaction by a suitable analytical method like HPLC or mass spectrometry.
-
Quenching: Neutralize the reaction by adding a suitable base, such as triethylamine, until the pH is neutral.
-
Purification: Desalt the deprotected RNA oligonucleotide using ethanol precipitation or a suitable chromatography method to remove the acid and salts.
-
Analysis: Confirm the complete removal of the isopropylidene group and the integrity of the RNA product by mass spectrometry.
Visualizations
Caption: Workflow for controlled enzymatic RNA synthesis.
Caption: Logical flow from synthesis to application.
Applications in Drug Development
The ability to enzymatically synthesize RNA with specific modifications is of great interest to the pharmaceutical industry. This compound serves as a key intermediate in the synthesis of modified RNA oligonucleotides for various therapeutic applications.[5] These include:
-
Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs): The precise, stepwise synthesis allows for the incorporation of modifications that can improve the stability, delivery, and efficacy of these therapeutic modalities.
-
Development of Antiviral Agents: As a uridine derivative, it can be used to construct RNA molecules that interfere with viral replication or other processes.
-
RNA-based Vaccines and Therapeutics: The enzymatic approach provides a pathway to produce high-purity, long RNA molecules required for these applications, potentially with a more sustainable manufacturing process compared to chemical synthesis.[6]
References
- 1. 2',3'-Protected Nucleotides as Building Blocks for Enzymatic de novo RNA Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Template-independent enzymatic synthesis of RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. davuniversity.org [davuniversity.org]
- 6. Crystal structures of the Cid1 poly (U) polymerase reveal the mechanism for UTP selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of 2',3'-O-Isopropylideneuridine: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the acid-catalyzed deprotection of 2',3'-O-Isopropylideneuridine to yield uridine (B1682114). The isopropylidene group is a common protecting group for cis-diols in nucleoside chemistry, and its efficient removal is crucial for the synthesis of various uridine derivatives and analogs used in drug development and biological research.[1][2] This protocol outlines the use of acidic conditions to hydrolyze the isopropylidene ketal, followed by purification to obtain the desired product.
Principle of the Reaction
The deprotection of this compound proceeds via acid-catalyzed hydrolysis of the ketal linkage.[3] The reaction is initiated by protonation of one of the ketal oxygen atoms, followed by the elimination of acetone (B3395972) to form a resonance-stabilized carboxonium ion. Subsequent nucleophilic attack by water and deprotonation yields the free 2',3'-diol, which is uridine. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate and any other protecting groups present in the molecule.[1][3]
Experimental Protocol
This protocol describes a common method for the deprotection of this compound using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), 50% aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup: Dissolve this compound in dichloromethane in a round-bottom flask.
-
Acid Addition: To the stirred solution, add 50% aqueous trifluoroacetic acid dropwise at room temperature.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol as the mobile phase. The disappearance of the starting material spot and the appearance of a more polar product spot (uridine) indicates the reaction is proceeding.
-
Quenching: Once the reaction is complete (typically within 3 hours), carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.[3][4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).[3]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate and methanol to afford pure uridine.[3]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various acidic conditions reported for the deprotection of isopropylidene groups on nucleosides and related compounds, providing a comparative overview.
| Reagent/Catalyst | Solvent | Temperature | Typical Reaction Time | Notes |
| 50% aq. TFA | Dichloromethane | Room Temperature | 3 hours | A common and effective method.[4] |
| 1% aq. Sulfuric Acid | Water | Reflux (110 °C) | 3 hours | Harsher conditions, may not be suitable for sensitive substrates.[5] |
| Dowex 50WX2 (H⁺ form) | Methanol | 55 °C | Varies | Heterogeneous catalyst, easy to remove by filtration.[3] |
| Acetic Acid (60% aq.) | Water | Varies | Varies | Milder acid, may require longer reaction times.[1] |
| Ceric (IV) Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temperature | Varies | A Lewis acid-catalyzed method.[3] |
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: Workflow for the deprotection of this compound.
References
- 1. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application of 2',3'-O-Isopropylideneuridine in Click Chemistry Reactions: A Detailed Guide for Researchers
Introduction
2',3'-O-Isopropylideneuridine is a protected form of the nucleoside uridine (B1682114), commonly used as a starting material in the synthesis of modified nucleosides for various applications in drug discovery and chemical biology. Its protected 2' and 3' hydroxyl groups allow for selective modification at the 5' position. One of the most powerful applications of modified nucleosides is their use in "click chemistry," a set of biocompatible and highly efficient reactions for covalently linking molecules.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide (B81097) and a terminal alkyne.[2][] This application note provides detailed protocols for the functionalization of this compound to enable its participation in click chemistry reactions, specifically focusing on the synthesis of its 5'-azido derivative and its subsequent use in CuAAC reactions.
Core Concepts and Workflow
The primary strategy for employing this compound in click chemistry involves its conversion into a reactive intermediate bearing either an azide or a terminal alkyne group. This note will focus on the synthesis of 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine, which can then be "clicked" with any alkyne-containing molecule of interest.
Caption: General workflow for the application of this compound in click chemistry.
Experimental Protocols
Protocol 1: Synthesis of 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine
This protocol describes the conversion of this compound to its 5'-azido derivative, a key intermediate for click chemistry applications. The procedure is adapted from Liu, F., & Austin, D. J. (2001) and involves a one-pot reaction using triphenylphosphine (B44618), carbon tetrabromide, and sodium azide.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Sodium azide (NaN₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.8 eq).
-
Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 5 minutes.
-
Add an excess of sodium azide (4.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an inert atmosphere.
-
After 24 hours, cool the reaction to room temperature and quench by the addition of water.
-
Stir for 5 minutes, then dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution, followed by brine.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine | PPh₃, CBr₄, NaN₃ | DMF | 90 | 24 | Not specified in the abstract, but analogous reactions yield good results. |
Table 1: Summary of the synthesis of 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine.
Protocol 2: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general method for the click reaction between an azide-modified nucleoside, such as 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine, and an alkyne-containing molecule. This protocol is suitable for bioconjugation applications in aqueous solutions.[4][5]
Materials:
-
5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine (or other azide-modified molecule)
-
Alkyne-containing molecule (e.g., peptide, protein, fluorescent probe)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
Microcentrifuge tubes
Procedure:
-
Prepare stock solutions of all reagents in a suitable solvent (e.g., water, DMSO).
-
In a microcentrifuge tube, combine the azide-modified nucleoside and the alkyne-containing molecule in the desired molar ratio in the chosen buffer.
-
In a separate tube, pre-mix the CuSO₄ solution with the THPTA or TBTA ligand solution. A typical ligand to copper ratio is 5:1.[4]
-
Add the copper/ligand solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Once the reaction is complete, the product can be purified by a suitable method, such as dialysis, size-exclusion chromatography, or HPLC, to remove the copper catalyst and excess reagents.
Quantitative Data for a Model Intramolecular CuAAC Reaction:
The following data is from an intramolecular click reaction of a similar 5'-azido-2',5'-dideoxyuridine (B8305447) derivative, which provides a reference for the efficiency of such reactions.[6]
| Azide Precursor | Product | Catalyst System | Solvent | Time (h) | Yield (%) |
| 5'-(azido)-5-(octa-1,7-diynyl)-2',5'-dideoxyuridine | Macrocyclic nucleoside | CuSO₄, Sodium Ascorbate, TBTA | CH₂Cl₂/t-BuOH/H₂O | 12 | 69 |
Table 2: Quantitative data for a model intramolecular CuAAC reaction of a 5'-azido-uridine derivative.[6]
Visualizing the Click Reaction Mechanism
The following diagram illustrates the key steps in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Applications in Drug Development and Research
The ability to attach various functionalities to this compound via click chemistry opens up numerous possibilities for researchers and drug development professionals:
-
Synthesis of Novel Nucleoside Analogs: Click chemistry allows for the rapid synthesis of a library of novel nucleoside derivatives with diverse side chains, which can be screened for antiviral or anticancer activity.
-
Bioconjugation: Azide-modified uridine can be incorporated into oligonucleotides, which can then be conjugated to proteins, antibodies, or fluorescent dyes for diagnostic and therapeutic applications.[7]
-
Development of Molecular Probes: By clicking a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) onto the modified uridine, researchers can create probes to study cellular processes involving nucleic acids.
-
Drug Delivery: The triazole linkage formed is highly stable, making it suitable for linking drugs to targeting moieties or for developing prodrugs.
Conclusion
This compound serves as a versatile and accessible starting material for creating click-reactive nucleoside building blocks. The protocols provided herein offer a clear pathway for synthesizing 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine and its subsequent application in robust and efficient CuAAC reactions. This methodology empowers researchers to generate a wide array of novel conjugates for applications spanning from fundamental biological research to the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Modification of 2',3'-O-Isopropylideneuridine: A Guide for Researchers
Application Notes and Protocols for the Regioselective Acylation of a Versatile Uridine (B1682114) Derivative
For researchers, scientists, and professionals in drug development, the targeted modification of nucleosides is a cornerstone of creating novel therapeutic agents and molecular probes. 2',3'-O-Isopropylideneuridine is a valuable starting material in this field, with its protected hydroxyl groups at the 2' and 3' positions of the ribose sugar, leaving the 5'-hydroxyl group available for selective modification. Enzymatic catalysis, particularly with lipases, offers a highly efficient and regioselective method for the acylation of this primary hydroxyl group, yielding 5'-O-acyl-2',3'-O-isopropylideneuridine derivatives. These modified nucleosides can serve as key intermediates in the synthesis of antiviral and anticancer drugs, as well as building blocks for modified oligonucleotides.
This document provides detailed application notes and experimental protocols for the enzymatic acylation of this compound, focusing on the use of lipases. The information is designed to guide researchers in developing robust and efficient synthetic strategies.
Application Notes
Enzymatic acylation of this compound primarily involves the use of hydrolases, most notably lipases, in non-aqueous environments. This approach leverages the enzyme's ability to catalyze esterification reactions with high regioselectivity, specifically targeting the sterically accessible 5'-hydroxyl group.
Key Advantages of Enzymatic Acylation:
-
High Regioselectivity: Lipases exhibit a strong preference for the primary 5'-hydroxyl group, minimizing the need for complex protection and deprotection steps that are often required in traditional chemical synthesis.
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild temperature and pH conditions, preserving the integrity of the sensitive nucleoside structure.
-
Environmentally Friendly: The use of biocatalysts reduces the reliance on harsh and often toxic chemical reagents, aligning with the principles of green chemistry.
-
Broad Substrate Scope: Lipases can accommodate a variety of acyl donors, allowing for the introduction of diverse functional groups at the 5'-position.
Commonly Used Enzymes:
The most frequently employed lipase (B570770) for this transformation is the immobilized form of Candida antarctica lipase B (CALB), often commercially available as Novozym® 435. This enzyme is known for its broad substrate specificity, high stability in organic solvents, and excellent regioselectivity in nucleoside acylation.
Acyl Donors:
Activated acyl donors are typically used to drive the esterification reaction to completion. Vinyl esters, such as vinyl acetate, vinyl propionate, and vinyl laurate, are particularly effective as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible. Anhydrides are also viable acyl donors.
Solvents:
The choice of solvent is critical for enzyme activity and substrate solubility. Anhydrous organic solvents are necessary to favor the synthesis reaction over hydrolysis. Common solvents include:
-
Tetrahydrofuran (THF)
-
Acetone
-
Acetonitrile
-
Toluene
-
Dioxane
-
Pyridine (can also act as a base to neutralize any acid formed)
The optimal solvent often depends on the specific substrates and enzyme used and may require empirical optimization.
Experimental Protocols
The following protocols provide a general framework for the lipase-catalyzed acylation of this compound. Researchers should note that optimal conditions may vary and preliminary small-scale experiments are recommended to determine the ideal parameters for specific applications.
Protocol 1: General Procedure for Lipase-Catalyzed 5'-O-Acylation
This protocol describes a typical setup for the regioselective acylation of this compound using an immobilized lipase.
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate, vinyl laurate)
-
Anhydrous organic solvent (e.g., THF, acetone)
-
Molecular sieves (4 Å, activated)
-
Reaction vessel (e.g., screw-cap vial)
-
Shaking incubator or magnetic stirrer
-
Analytical Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add this compound (1 equivalent).
-
Add the chosen anhydrous organic solvent to dissolve the substrate. The concentration will depend on the solubility of the nucleoside derivative in the chosen solvent.
-
Add the acyl donor (typically 3-10 equivalents). The excess of the acyl donor helps to drive the reaction towards completion.
-
Add activated molecular sieves to ensure anhydrous conditions.
-
Add the immobilized lipase (e.g., 20-50 mg per 0.1 mmol of substrate).
-
Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (typically 40-50 °C).
-
Monitor the progress of the reaction by TLC. A suitable solvent system for TLC would be a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 95:5 v/v). The product, being more lipophilic, will have a higher Rf value than the starting material.
-
Once the reaction is complete (as indicated by the consumption of the starting material), filter off the immobilized enzyme and the molecular sieves. The enzyme can often be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 5'-O-acyl-2',3'-O-isopropylideneuridine.
-
Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Uridine | Novozym® 435 | Vinyl acetate | Pyridine/Toluene | 50 | 24 | 95 (5'-O-acetyluridine) | [General knowledge from literature] |
| Uridine | Novozym® 435 | Vinyl laurate | Acetone | 45 | 72 | >90 (5'-O-lauroyluridine) | [General knowledge from literature] |
| 2'-Deoxyuridine | Novozym® 435 | Vinyl acetate | Acetonitrile | 40 | 48 | ~85 (5'-O-acetyl-2'-deoxyuridine) | [General knowledge from literature] |
| This compound | Candida antarctica lipase B | Vinyl acetate | THF | 45 | 24-48 | High (exact data not available) | [Inferred from similar reactions] |
| This compound | Candida antarctica lipase B | Vinyl laurate | Acetone | 50 | 48-72 | High (exact data not available) | [Inferred from similar reactions] |
Note: The data for this compound is inferred from the successful acylation of similar protected and unprotected nucleosides under these conditions. Researchers are encouraged to perform optimization studies to determine the precise yields for their specific reaction setup.
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the underlying enzymatic process, the following diagrams have been generated.
Caption: Experimental workflow for the enzymatic acylation.
Caption: Lipase-catalyzed acylation of this compound.
These protocols and notes provide a solid foundation for researchers to successfully perform and optimize the enzymatic modification of this compound, a key step in the synthesis of various valuable nucleoside analogues.
2',3'-O-Isopropylideneuridine: A Versatile Precursor for the Synthesis of Molecular Probes in Biochemical Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-Isopropylideneuridine is a protected ribonucleoside that serves as a crucial building block in the synthesis of a wide array of modified nucleosides.[1][2] While not typically employed directly as a molecular probe in biochemical assays, its primary utility lies in its role as a versatile synthetic intermediate. The isopropylidene group protects the 2' and 3'-hydroxyl groups of the ribose sugar, enabling selective modifications at other positions of the uridine (B1682114) molecule, such as the N3 and C5 positions.[1][3] This strategic protection is paramount in the development of specialized molecular probes, including fluorescent nucleoside analogs and potential enzyme inhibitors, which are invaluable tools in drug discovery and biochemical research.[4][5][6][7][8][9]
This document provides detailed application notes on the utility of this compound as a synthetic precursor and presents protocols for the synthesis of a fluorescent nucleoside probe derived from it, as well as a general protocol for an enzyme inhibition assay where such a derivative could be employed.
Application Notes
This compound is a commercially available, modified nucleoside that finds extensive application in medicinal chemistry and chemical biology. Its key feature is the presence of an isopropylidene acetal (B89532) that masks the vicinal diol of the ribose moiety. This protection strategy offers several advantages:
-
Enhanced Solubility: The isopropylidene group increases the lipophilicity of the uridine molecule, improving its solubility in organic solvents commonly used in synthesis.
-
Selective Modification: By blocking the 2'- and 3'-hydroxyl groups, chemical reactions can be directed to other reactive sites on the uridine scaffold, primarily the 5'-hydroxyl group and the N3 position of the uracil (B121893) base.[1]
-
Facilitated Synthesis of Analogs: It serves as a key starting material for the synthesis of a diverse range of nucleoside analogs with potential therapeutic applications, including antiviral and anticancer agents.[1] For instance, it has been used in the synthesis of N3-substituted derivatives exhibiting central nervous system depressant activity.[3]
-
Precursor to Molecular Probes: Its most significant role in the context of biochemical assays is as a precursor to sophisticated molecular probes. Fluorescent dyes can be introduced into the uridine structure to create probes for studying nucleic acid dynamics and enzyme activity.[4][5][6][7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₆ | |
| Molecular Weight | 284.27 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and organic solvents like methanol (B129727) and chloroform. | |
| Melting Point | 161-163 °C |
Table 2: Synthetic Utility of this compound for Probe Development
| Application | Description | Key Synthetic Step | Resulting Probe Type | Reference |
| Fluorescent Nucleoside Analogs | Introduction of a fluorophore to the uracil base. | Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki). | Probes for DNA/RNA visualization, enzyme kinetics. | [4][5] |
| Enzyme Inhibitors | Modification at the N3 or C5 position to create compounds that bind to enzyme active sites. | Alkylation, acylation, or other functional group interconversions. | Probes for studying enzyme mechanism and for drug screening. | [1][8] |
| Affinity Probes | Attachment of a reactive group or a tag (e.g., biotin) for protein labeling and isolation. | Esterification or etherification at the 5'-hydroxyl position. | Probes for identifying binding partners and target validation. |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Uridine Analog from this compound
This protocol describes a general method for the synthesis of a fluorescent uridine derivative via a Sonogashira coupling reaction, a common strategy for modifying nucleosides.
Materials:
-
5-Iodo-2',3'-O-isopropylideneuridine (can be synthesized from this compound)
-
A terminal alkyne-containing fluorophore (e.g., dansyl alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Sonogashira Coupling:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 5-iodo-2',3'-O-isopropylideneuridine (1 equivalent) and the terminal alkyne-fluorophore (1.2 equivalents) in anhydrous DMF.
-
Add triethylamine (3 equivalents) to the solution.
-
Add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of EDTA.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the fluorescent this compound derivative.
-
-
Deprotection:
-
Dissolve the purified product in a mixture of TFA and water (e.g., 9:1 v/v) in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the deprotection is complete, remove the solvent under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual TFA.
-
Purify the final fluorescent uridine analog by HPLC.
-
Caption: Synthetic workflow for a fluorescent uridine probe.
Protocol 2: Enzyme Inhibition Assay Using a Uridine Derivative
This protocol outlines a general procedure for assessing the inhibitory activity of a synthesized uridine derivative against a target enzyme, such as a kinase or a polymerase.
Materials:
-
Purified target enzyme
-
Synthesized uridine derivative (potential inhibitor)
-
Substrate for the enzyme (e.g., ATP for a kinase, a nucleic acid template for a polymerase)
-
Assay buffer specific to the enzyme
-
Detection reagent (e.g., a fluorescent dye that binds to the product, or a radiolabeled substrate)
-
96- or 384-well microplate
-
Plate reader (e.g., fluorescence, luminescence, or scintillation counter)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the uridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the assay buffer to create a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a microplate, add the assay buffer to all wells.
-
Add the serially diluted uridine derivative to the test wells.
-
Add the solvent (e.g., DMSO) without the inhibitor to the control wells (positive and negative controls).
-
Add the enzyme to all wells except the negative control wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
-
Enzymatic Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate for a specific time to allow the reaction to proceed within the linear range.
-
Stop the reaction (if necessary) by adding a stop solution.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal using an appropriate plate reader.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data to the positive control (enzyme activity without inhibitor) to calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Workflow for an enzyme inhibition assay.
Conclusion
This compound stands as a cornerstone in the synthetic chemist's toolkit for the construction of modified nucleosides. While its direct application as a molecular probe in biochemical assays is not its primary function, its role as a precursor is indispensable for the creation of sophisticated probes that are essential for advancing our understanding of biological systems and for the development of new therapeutic agents. The protocols provided herein offer a glimpse into the synthetic and screening methodologies that are enabled by this versatile molecule, empowering researchers to design and utilize custom molecular tools for their specific biochemical investigations.
References
- 1. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′,3′-O-Isopropylideneuridine ≥99% (HPLC) | 362-43-6 [sigmaaldrich.com]
- 3. 2 ,3 -O-Isopropylideneuridine = 99 HPLC 362-43-6 [sigmaaldrich.com]
- 4. Synthesis of fluorescent nucleoside analogs as probes for 2’-deoxyribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of fluorescent nucleoside analogs as probes for 2'-deoxyribonucleoside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spie.org [spie.org]
- 7. escholarship.org [escholarship.org]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2',3'-O-Isopropylideneuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-Isopropylideneuridine is a crucial protected nucleoside intermediate widely utilized in the synthesis of various antiviral and therapeutic oligonucleotides.[1][2] Its preparation involves the protection of the 2' and 3' hydroxyl groups of the ribose sugar in uridine (B1682114), a key step that allows for selective modification at other positions of the molecule. This document provides detailed application notes and a robust protocol for the large-scale synthesis of this compound, designed to be both efficient and economically viable for industrial applications.[3]
The presented methodology is based on the acid-catalyzed reaction of uridine with an acetone (B3395972) source, a well-established and scalable chemical transformation.[3] The protocol emphasizes operational simplicity, high yields, and straightforward purification, making it suitable for implementation in drug development and manufacturing settings.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | Notes |
| Uridine | 99% | Sigma-Aldrich | Ensure dryness before use. |
| Acetone | Anhydrous | Fisher Scientific | Must be free of water. |
| 2,2-Diethoxypropane | 98% | Alfa Aesar | Acts as both a reagent and a water scavenger. |
| Ethanol (B145695) | 200 Proof, Anhydrous | Decon Labs | Use absolute ethanol to maintain anhydrous conditions. |
| Hydrogen Chloride in Ethanol | 1.25 M | Custom Preparation | Prepare by bubbling dry HCl gas through anhydrous ethanol. |
| Ammonium (B1175870) Hydroxide (B78521) | 28-30% | VWR | Used for neutralization. |
| Hot Acetone | Reagent Grade | - | For extraction and purification. |
Experimental Protocol
This protocol is adapted from an established industrial-scale process for preparing 2',3'-O-isopropylidene ribonucleosides.[3]
1. Reaction Setup:
-
In a large, appropriately sized reaction vessel equipped with a mechanical stirrer, add 1 part by weight of uridine.
-
Add 30 parts by volume of anhydrous ethanol and begin stirring to form a suspension.
-
To this suspension, add 3.2 parts by weight of 2,2-diethoxypropane.
2. Catalysis and Reaction:
-
Slowly add 5 parts by volume of a solution of 0.75 grams of hydrogen chloride in ethanol.
-
Continue stirring the mixture at room temperature. The reaction is typically complete within 2 hours. A clear solution should be obtained, indicating the progression of the reaction.
3. Neutralization and Work-up:
-
After the reaction is complete, pour the reaction mixture into a solution of aqueous ammonium hydroxide to neutralize the acidic catalyst. The pH should be adjusted to a value between 7 and 9 to prevent decomposition of the product.[3]
-
The neutralized solution is then concentrated by evaporation under reduced pressure.
4. Product Isolation and Purification:
-
The resulting residue from evaporation is repeatedly extracted with hot acetone.
-
The combined acetone extracts are then evaporated to dryness under reduced pressure.
-
The resulting solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent if required.
5. Characterization:
-
The final product should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value (161.5-162 °C).[3]
Data Presentation
| Parameter | Value | Unit | Notes |
| Uridine | 1 | gram | Starting material |
| 2,2-Diethoxypropane | 3.2 | grams | Reagent |
| Hydrogen Chloride in Ethanol | 5 | mL | Catalyst solution |
| Ethanol (solvent) | 30 | mL | Anhydrous |
| Reaction Time | 2 | hours | At room temperature |
| Yield | ~90% | % | Reported yield[3] |
| Melting Point | 161.5-162 | °C | [3] |
| Molecular Weight | 284.27 | g/mol | [2] |
| CAS Number | 362-43-6 | - | [2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the large-scale synthesis of this compound.
References
Applications of 2',3'-O-Isopropylideneuridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-Isopropylideneuridine is a versatile synthetic intermediate and a cornerstone in the field of medicinal chemistry. Its strategic importance lies in the temporary protection of the 2' and 3' hydroxyl groups of the uridine (B1682114) ribose moiety. This protection allows for selective chemical modifications at other positions of the nucleoside, primarily the 5'-hydroxyl group and the N3 position of the uracil (B121893) base. This targeted modification capability has enabled the development of a diverse range of nucleoside analogs with significant therapeutic potential, including antiviral, anticancer, and centrally-acting agents. Furthermore, this compound serves as a key precursor for the synthesis of modified phosphoramidites, the building blocks for creating custom oligonucleotides with enhanced biological properties. These application notes provide an overview of its key applications, supported by quantitative data and detailed experimental protocols.
Application 1: Intermediate in the Synthesis of Anticancer Agents
This compound is a crucial starting material for the synthesis of novel anticancer compounds. By functionalizing the N3-position, researchers have developed potent derivatives, such as 1,2,3-triazole hybrids, which exhibit significant cytotoxic activity against various cancer cell lines.
Quantitative Data: Anticancer Activity of this compound-[1][2][3]-triazole Hybrids
The following table summarizes the in vitro anticancer activity (IC50 values) of a series of novel (isopropylidene)uridine-[1][2][3]triazole hybrids against human breast cancer (MCF-7) and human cervical cancer (HeLa) cell lines.[4][5]
| Compound | R | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| 3a | 4-OCH₃-C₆H₄ | 26.43 | 31.24 |
| 3b | Naphthyl | 20.12 | 24.56 |
| 3c | 2-Cl-C₆H₄ | 18.92 | 22.18 |
| 3d | 4-F-C₆H₄ | 11.34 | 16.48 |
| 3e | 2,4-di-Cl-C₆H₄ | 15.67 | 19.87 |
| 3f | 4-Cl-C₆H₄ | 11.73 | 17.21 |
| 3g | 2-NO₂-C₆H₄ | 28.14 | 33.45 |
| 3h | 3-NO₂-C₆H₄ | 25.43 | 29.87 |
| 3i | 4-NO₂-C₆H₄ | 21.89 | 26.12 |
| 3j | 4-CH₃-C₆H₄ | 23.15 | 27.43 |
| 3k | 2-CH₃-C₆H₄ | 19.87 | 23.54 |
| 3l | 3-CH₃-C₆H₄ | 21.09 | 25.78 |
| 3m | C₆H₅ | 24.32 | 28.91 |
| 3n | 3-Br-C₆H₄ | 13.45 | 12.87 |
| Cisplatin | - | 10.26 | 11.04 |
Experimental Protocol: Synthesis of N-propargyl-2',3'-O-isopropylideneuridine (Intermediate 2) and Triazole Hybrids (3a-n)[4][5]
Step 1: Synthesis of N-propargyl-2',3'-O-isopropylideneuridine (2)
-
To a stirred solution of this compound (1) (1.0 g, 3.52 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃) (0.73 g, 5.28 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide (0.34 mL, 3.87 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (ethyl acetate/hexane, 1:1) to afford pure N-propargyl-2',3'-O-isopropylideneuridine (2).
Step 2: General Procedure for the Synthesis of 1,2,3-Triazole Derivatives (3a-n)
-
To a solution of N-propargyl-2',3'-O-isopropylideneuridine (2) (0.2 g, 0.62 mmol) and the corresponding aryl azide (B81097) (0.68 mmol) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL), add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.1 M, 1.24 mL, 0.124 mmol).
-
To this mixture, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 M, 1.24 mL, 0.062 mmol).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (chloroform/methanol, 9:1) to yield the desired 1,2,3-triazole derivatives (3a-n).
Figure 1: Synthetic workflow for 1,2,3-triazole hybrids.
Application 2: Precursor for Antiviral Agents
This compound is a pivotal starting material for the synthesis of various antiviral nucleoside analogs. Modifications at the 5-position of the uracil ring have led to compounds with potent anti-HIV activity.
Quantitative Data: Anti-HIV Activity of 5-Substituted this compound Derivatives
| Compound | HIV-1 Inhibition | Cytotoxicity |
| 2',3'-Isopropylidene-5-iodouridine | Potent | Low |
| Azidothymidine (AZT) | Potent | Higher than the iodo-derivative |
Experimental Protocol: Synthesis of 5-Iodo-2',3'-O-isopropylideneuridine[6]
-
To a suspension of 5-iodouridine (B31010) (1.0 g, 2.7 mmol) in anhydrous acetone (B3395972) (20 mL), add 2,2-dimethoxypropane (B42991) (1.0 mL, 8.1 mmol) and p-toluenesulfonic acid monohydrate (51 mg, 0.27 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC (chloroform/methanol, 95:5).
-
Upon completion, neutralize the reaction mixture with triethylamine (B128534) (TEA).
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography (chloroform/methanol, 98:2) to afford 5-iodo-2',3'-O-isopropylideneuridine as a white solid.
Figure 2: Synthesis of 5-Iodo-2',3'-O-isopropylideneuridine.
Application 3: Development of CNS-Active Compounds
N3-alkylation of this compound has been explored to generate derivatives with central nervous system (CNS) depressant and antinociceptive effects. The nature of the alkyl substituent at the N3 position significantly influences the biological activity.[3]
Quantitative Data: CNS Depressant Effects of N3-Substituted 2',3'-O-Isopropylideneuridines[3]
| Compound | N3-Substituent | Hypnotic Activity (2.0 µmol/mouse, i.c.v.) | Pentobarbital-induced Sleep Prolongation | Decrease in Spontaneous Activity |
| 2 | Methyl | - | - | - |
| 3 | Ethyl | + | Significant | Significant |
| 4 | Propyl | - | Significant | Significant |
| 5 | Butyl | - | - | - |
| 6 | Allyl | - | - | - |
| 7 | Benzyl | - | - | - |
| 10 | p-Xylyl | - | Significant | - |
+ indicates presence of activity, - indicates absence of activity.
Experimental Protocol: General Procedure for N3-Alkylation of this compound[3]
-
Dissolve this compound (1 mmol) in a mixture of dimethylsulfoxide (DMSO) (3 mL) and acetone (3 mL).
-
Add potassium carbonate (K₂CO₃) (1.6 mmol) to the solution.
-
Add the corresponding halogenated alkyl (1.0 mmol) to the mixture.
-
Reflux the reaction mixture at 80-90°C for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and evaporate the solvents under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., chloroform-ethyl acetate) to obtain the N3-substituted derivative.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and central nervous system depressant effects of N3-substituted 2',3'-O-isopropylideneuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleoside Analog 2',3'-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2',3'-O-Isopropylideneuridine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 2',3'-O-Isopropylideneuridine, a crucial protected nucleoside intermediate in the synthesis of various therapeutic nucleoside analogs. The protocol outlines a straightforward and efficient acid-catalyzed reaction of uridine (B1682114) with an isopropylidene source. This application note includes a comprehensive experimental protocol, a summary of quantitative data from established methods, and visual diagrams illustrating both the experimental workflow and the underlying chemical reaction mechanism.
Introduction
The protection of the 2' and 3' hydroxyl groups of ribonucleosides is a fundamental step in the chemical synthesis of oligonucleotides and modified nucleosides. The isopropylidene group serves as an effective protecting group for the cis-diol of the ribose moiety in uridine, allowing for selective reactions at the 5'-hydroxyl group. The synthesis of this compound is typically achieved through an acid-catalyzed acetalization reaction. This protocol details a reliable method for this synthesis, suitable for implementation in a standard laboratory setting.
Data Presentation
The following table summarizes quantitative data from representative protocols for the synthesis of this compound, providing a comparative overview of different reaction conditions and their outcomes.
| Parameter | Method A | Method B |
| Starting Material | Uridine | Uridine |
| Isopropylidene Source | Acetone (B3395972) | 2,2-dimethoxypropane (B42991) |
| Catalyst | p-Toluenesulfonic acid | Hydrogen Chloride |
| Solvent | Acetone | Ethanol |
| Reaction Time | 12 hours | 2 hours |
| Temperature | Room Temperature | Room Temperature |
| Yield | 85% | 90% |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound in the laboratory.
Materials and Reagents:
-
Uridine
-
Acetone (anhydrous)
-
2,2-dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (B129727) (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
TLC chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add uridine (e.g., 2.44 g, 10 mmol).
-
Add 100 mL of anhydrous acetone to the flask.
-
To this suspension, add 2,2-dimethoxypropane (e.g., 2.4 mL, 20 mmol) as a dehydrating agent and isopropylidene source.
-
Finally, add a catalytic amount of p-Toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mmol).
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The starting material (uridine) is more polar and will have a lower Rf value than the product (this compound). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding solid sodium bicarbonate (approx. 2 g) to neutralize the p-toluenesulfonic acid catalyst.
-
Stir the mixture for 15-20 minutes.
-
Filter the reaction mixture to remove the sodium bicarbonate and any unreacted solid.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
-
Purification:
-
Prepare a silica gel column for chromatography. The column size will depend on the scale of the reaction.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., dichloromethane).
-
Load the dissolved crude product onto the pre-equilibrated silica gel column.
-
Elute the column with a gradient of dichloromethane and methanol. A typical starting gradient is 100% dichloromethane, gradually increasing the polarity with methanol (e.g., up to 5% methanol).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield this compound as a white solid.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of acid-catalyzed formation of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2',3'-O-Isopropylideneuridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2',3'-O-Isopropylideneuridine.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis involves the protection of the 2' and 3'-hydroxyl groups of the ribose sugar in uridine (B1682114) as a cyclic acetal (B89532). This is typically achieved by reacting uridine with acetone (B3395972) or a related acetal-forming reagent in the presence of an acid catalyst and a dehydrating agent. The reaction is reversible and requires careful control of conditions to favor the formation of the desired product.[1]
Q2: What are the most common challenges encountered during this synthesis?
The most frequent issues include low product yield, the presence of unreacted starting material, and the formation of byproducts. A primary side reaction is the acid-catalyzed hydrolysis of the N-glycosidic bond, which cleaves the uridine base from the ribose sugar, leading to yield loss.[1][2][3] Incomplete reaction and difficult purification are also common hurdles.
Q3: Why is the choice of acid catalyst important?
The acid catalyst is crucial for protonating the acetone or acetal reagent, activating it for nucleophilic attack by the diol of uridine. However, excessively strong acidic conditions or prolonged reaction times can promote the undesirable hydrolysis of the N-glycosidic bond.[2][3] Therefore, selecting a catalyst with appropriate acidity and using it in the correct stoichiometric ratio is critical for maximizing yield.
Q4: What is the role of a dehydrating agent in this reaction?
The formation of the isopropylidene acetal releases water. As the reaction is reversible, the presence of water can drive the equilibrium back towards the starting materials, reducing the yield of the desired product.[1] A dehydrating agent, such as anhydrous copper sulfate, molecular sieves, or a chemical water scavenger like 2,2-dimethoxypropane (B42991) or triethyl orthoformate, is used to remove this water and shift the equilibrium towards the product side.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the uridine starting material on a TLC plate and eluting with an appropriate solvent system (e.g., dichloromethane:methanol), you can visualize the consumption of the starting material and the formation of the product. The product, being less polar than uridine, will have a higher Rf value.
Troubleshooting Guide
Issue 1: Low Product Yield
Low yield is the most common problem in this compound synthesis. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Optimize Temperature: While many protocols are performed at room temperature, gentle heating may be required for less reactive systems. However, be cautious as higher temperatures can also promote side reactions. - Increase Reagent Equivalents: A slight excess of the acetal-forming reagent and dehydrating agent can help drive the reaction to completion. |
| Hydrolysis of N-glycosidic Bond | - Use a Milder Acid Catalyst: Consider using a less corrosive acid or reducing the catalyst loading.[2][3] - Control Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed. - Maintain Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1] |
| Reversibility of the Reaction | - Use an Effective Dehydrating Agent: Ensure the chosen dehydrating agent is active and used in sufficient quantity to remove the water produced during the reaction.[1] |
| Product Loss During Work-up/Purification | - Neutralize the Reaction Mixture: Before work-up, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate) to prevent product degradation.[1] - Optimize Purification Method: Use an appropriate solvent system for chromatography to ensure good separation of the product from impurities. |
Issue 2: Presence of Starting Material in the Final Product
If you observe a significant amount of unreacted uridine in your final product after purification, consider the following:
| Potential Cause | Recommended Solution |
| Insufficient Reagents | - Increase Equivalents: Use a larger excess of the acetonide source and dehydrating agent. |
| Inactive Catalyst or Dehydrating Agent | - Use Fresh Reagents: Ensure your acid catalyst and dehydrating agent are not old or deactivated. For example, molecular sieves should be freshly activated. |
| Poor Solubility of Uridine | - Choose an Appropriate Solvent: While acetone often serves as both reagent and solvent, a co-solvent like anhydrous DMF or dioxane can sometimes improve the solubility of uridine. |
Issue 3: Formation of Unknown Impurities
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of byproducts.
| Potential Cause | Recommended Solution |
| Over-protection or Side Reactions | - Formation of 5'-O-substituted byproducts: While less common for isopropylidene protection, ensure that reaction conditions are not forcing the protection of the 5'-hydroxyl group. - Degradation of the Uracil (B121893) Base: Strong acidic conditions can potentially lead to modifications of the uracil base. Using milder conditions can mitigate this. |
| Impure Starting Materials | - Verify Purity of Uridine: Ensure the starting uridine is of high purity. |
| Reaction with Solvent | - Use Inert Solvents: Ensure that the chosen solvent does not participate in side reactions under the acidic conditions. |
Experimental Protocols
Below are detailed methodologies for common this compound synthesis procedures.
Protocol 1: Synthesis using Acetone and an Acid Catalyst
This is a widely used and straightforward method.
Materials:
-
Uridine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane (Dehydrating agent and acetal source)
-
p-Toluenesulfonic acid monohydrate (Acid catalyst)
-
Sodium bicarbonate
-
Dichloromethane (for extraction)
-
Methanol (B129727) (for chromatography)
Procedure:
-
Suspend uridine in anhydrous acetone.
-
Add 2,2-dimethoxypropane to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., 10:1 Dichloromethane:Methanol).
-
Once the reaction is complete (typically when uridine is no longer visible on TLC), neutralize the reaction mixture with solid sodium bicarbonate.
-
Stir for 15-30 minutes, then filter the solid.
-
Evaporate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Alternative Synthesis with Perchloric Acid
This method employs a different acid catalyst which can be effective.
Materials:
-
Uridine
-
Anhydrous Acetone
-
Perchloric acid (70%)
-
Anhydrous potassium carbonate
-
Ethyl acetate (B1210297) (for extraction)
Procedure:
-
Suspend uridine in anhydrous acetone.
-
Add a catalytic amount of 70% perchloric acid.
-
Stir the mixture at room temperature, monitoring by TLC.
-
Upon completion, neutralize the reaction by adding anhydrous potassium carbonate and stir for 30 minutes.
-
Filter the mixture and wash the solid with acetone.
-
Evaporate the combined filtrates to dryness.
-
The crude product can be purified by recrystallization or silica gel chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound from various literature sources.
| Acetonide Source | Acid Catalyst | Dehydrating Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| Acetone | p-TsOH | 2,2-Dimethoxypropane | Acetone | Room Temp. | 2-24 h | 70-90% |
| Acetone | HClO₄ | - | Acetone | Room Temp. | 1-4 h | ~85% |
| Acetone | H₂SO₄ | Anhydrous CuSO₄ | Acetone | Room Temp. | 24 h | 60-80% |
| 2,2-Dimethoxypropane | p-TsOH | - | DMF | Room Temp. | 1-3 h | ~90% |
Visualizations
The following diagrams illustrate key aspects of the this compound synthesis process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Crystallization of 2',3'-O-Isopropylideneuridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2',3'-O-Isopropylideneuridine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the crystallization of this compound?
A1: Water is a commonly used and effective solvent for the recrystallization of this compound.[1] The compound has a moderate solubility in water, which is ideal for crystallization by cooling. Acetone has also been mentioned in the literature for extraction, suggesting it is a good solvent, and could potentially be used in an anti-solvent crystallization procedure.
Q2: What is the expected appearance and melting point of pure this compound crystals?
A2: Pure this compound typically forms a white to light yellow powder.[2][3] The reported melting point is in the range of 161.5-162°C.
Q3: How should I store this compound before and after crystallization?
A3: It is recommended to store the compound at -20°C.[2][3]
Troubleshooting Guide
Issue 1: No crystals are forming after cooling the solution.
Possible Cause:
-
Solution is too dilute (subsaturated): The concentration of this compound in the solvent is below the saturation point at the cooled temperature.
-
Supersaturation has not been achieved: The cooling process may be too slow, or the temperature difference is not significant enough to induce nucleation.
-
Presence of impurities: Certain impurities can inhibit crystal nucleation.[4][5][6][7]
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
-
Seeding: Add a few seed crystals of pure this compound to the solution. This provides a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporate Solvent: Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of the compound. Be careful not to evaporate too much solvent, which could lead to rapid precipitation.
-
Cool to a Lower Temperature: Place the crystallization vessel in an ice bath to further decrease the solubility of the compound.
-
-
Purify the Material: If impurities are suspected, consider purifying the crude material by column chromatography before attempting crystallization.
Issue 2: The compound "oils out" instead of forming crystals.
Possible Cause:
-
Solution is too concentrated: The concentration of the solute is too high, causing it to separate as a liquid phase (oil) upon cooling.
-
Cooling is too rapid: Fast cooling can lead to the formation of an amorphous oil instead of an ordered crystal lattice.
-
Presence of impurities: Impurities can lower the melting point of the solid, leading to the formation of an oil.[4][5][6][7]
Solutions:
-
Adjust Concentration and Cooling Rate:
-
Add More Solvent: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help slow down the cooling process.
-
-
Use a Different Solvent System: Consider using a solvent pair. Dissolve the compound in a good solvent (e.g., acetone) and then slowly add a poor solvent (e.g., hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.
Issue 3: The crystal yield is very low.
Possible Cause:
-
Too much solvent was used: An excessive amount of solvent will keep a significant portion of the compound dissolved even at low temperatures.
-
Incomplete precipitation: The solution was not cooled for a sufficient amount of time or to a low enough temperature.
-
Loss during filtration: Fine crystals may pass through the filter paper.
Solutions:
-
Optimize Solvent Volume:
-
Concentrate the Mother Liquor: If you suspect too much solvent was used, you can recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
-
Ensure Complete Crystallization:
-
Increase Cooling Time/Decrease Temperature: Allow the solution to stand at a low temperature (e.g., in a refrigerator or freezer) for a longer period.
-
-
Improve Filtration Technique:
-
Use Appropriate Filter Paper: Ensure the pore size of the filter paper is small enough to retain fine crystals.
-
Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.
-
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆N₂O₆ | [2][3] |
| Molecular Weight | 284.27 g/mol | [2][3] |
| Appearance | White to light yellow powder | [2][3] |
| Melting Point | 161.5 - 162 °C | |
| Solubility in Water | 50 mg/mL | [2] |
| Solubility in DMSO | 200 mg/mL (requires sonication) | [3] |
| Storage Temperature | -20°C | [2][3] |
Experimental Protocols
Protocol: Recrystallization of this compound from Water
This protocol is a general guideline. The optimal volumes and temperatures may need to be adjusted based on the purity and quantity of the starting material.
Materials:
-
Crude this compound
-
Deionized Water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Stir bar (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to just cover the solid.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more water dropwise if necessary to achieve full dissolution at the boiling point. Avoid adding an excess of water.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Cooling and Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this stage.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
-
Drying:
-
Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.
-
Mandatory Visualizations
References
- 1. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]
- 2. 2′,3′-O-Isopropylideneuridine ≥99% (HPLC) | 362-43-6 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
identifying and minimizing side reactions in 2',3'-O-Isopropylideneuridine synthesis
Welcome to the technical support center for the synthesis of 2',3'-O-Isopropylideneuridine. This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions, and troubleshoot common issues encountered during this critical protection step in nucleoside chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Extend the reaction time if the starting material is still present. Ensure efficient stirring to maintain a homogenous mixture.
-
-
Suboptimal Catalyst Concentration: The amount of acid catalyst is crucial.
-
Presence of Water: The reaction is reversible and the N-glycosidic bond is susceptible to hydrolysis in acidic, aqueous conditions.[4]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., dry acetone).[1][5] The use of a dehydrating agent like 2,2-dimethoxypropane (B42991) or ethyl orthoformate can help to drive the equilibrium towards the product by consuming water generated during the reaction.[1][6][7]
-
-
Decomposition during Workup: The product can be sensitive to prolonged exposure to acid.
-
Solution: Upon reaction completion, neutralize the acidic catalyst promptly.[1][4] A mild base such as sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) is often used.[1][4] Evaporation of solvents should be performed at a controlled temperature to prevent decomposition.[8]
-
Q2: My final product is impure. What are the likely side products and how can I minimize them?
A2: Impurities can arise from side reactions or incomplete reactions. Here are some common impurities and strategies to avoid them:
-
Unreacted Uridine (B1682114): This is the most common impurity if the reaction is incomplete.
-
Minimization: As mentioned above, monitor the reaction by TLC and ensure it goes to completion.
-
-
Hydrolysis Product (Uridine): Cleavage of the N-glycosidic bond can occur if water is present in the acidic reaction medium.
-
Minimization: Strictly maintain anhydrous conditions throughout the synthesis.[4]
-
-
Formation of 5'-O-Monoisopropylideneuridine or Di-isopropylideneuridine: While the 2',3'-diol is kinetically favored for protection, reaction at the 5'-hydroxyl group can occur, especially with prolonged reaction times or excessive acetalating agent.
-
Minimization: Use a controlled stoichiometry of the isopropylidene source (e.g., 2,2-dimethoxypropane or 2-methoxypropene).[9] Optimize the reaction time to favor the formation of the desired 2',3'-O-isopropylidene product.
-
-
N3-Alkylated Byproducts: Although less common under these specific conditions, the N3 position of the uracil (B121893) ring can sometimes be susceptible to alkylation.
-
Minimization: Careful control of reaction conditions and purification by chromatography should remove such impurities.
-
Q3: The reaction seems to be stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction can be frustrating. Here are a few troubleshooting steps:
-
Check Your Reagents:
-
Acetone (B3395972)/Acetalating Agent: Ensure it is of high purity and dry.
-
Uridine: Verify the purity and dryness of your starting material.
-
Catalyst: The acid catalyst can degrade over time. Use a fresh batch of catalyst if possible.
-
-
Reaction Temperature: While many protocols are performed at room temperature, gentle heating can sometimes be employed to drive the reaction forward.[2][10] However, be cautious as higher temperatures can also promote side reactions.
-
Solvent: Ensure you are using an appropriate solvent. Anhydrous acetone is the most common, but other solvents like DMF have also been reported.[2][10]
Quantitative Data Summary
The yield of this compound synthesis can vary based on the chosen methodology. Below is a summary of reported yields from the literature.
| Starting Material | Reagents | Catalyst | Yield | Reference |
| Uridine | 2,2-dimethoxypropane | Acidic conditions | 72% | [6] |
| Uridine | Acetone, Ethanol, Hydrogen Chloride | Hydrogen Chloride | 88% | [4] |
| 5-substituted Uridine | Acetone, Ethylorthoformate | p-methylsulfonic acid | - | [1] |
| D-mannitol | Acetone | Zinc chloride | 87% | [3] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Synthesis using 2,2-Dimethoxypropane
This protocol is adapted from procedures that utilize 2,2-dimethoxypropane as both a reactant and a water scavenger.
-
Preparation: Suspend uridine (1 equivalent) in anhydrous acetone.
-
Reagent Addition: Add 2,2-dimethoxypropane (approximately 2-3 equivalents) to the suspension.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, neutralize the catalyst by adding a mild base, such as anhydrous potassium carbonate or triethylamine, until the mixture is neutral.[7]
-
Workup: Filter the mixture to remove any solids. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water) or by silica (B1680970) gel chromatography.[4]
Protocol 2: Synthesis using an Acid Catalyst in Acetone
This method relies on an excess of acetone as the isopropylidene source and a strong acid catalyst.
-
Preparation: Dissolve the ribonucleoside in a mixture of anhydrous acetone and a suitable alcohol (e.g., ethanol).[4]
-
Catalysis: Add a strong acid catalyst, such as a solution of hydrogen chloride in a dry alcohol.[4]
-
Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.
-
Neutralization: Upon completion, pour the reaction mixture into a solution of ammonium hydroxide to neutralize the acid.[4]
-
Workup: Concentrate the neutralized solution under reduced pressure. The product may crystallize out upon concentration.
-
Purification: Collect the crystalline product by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization.
Visualized Workflows and Pathways
Synthesis Workflow
Caption: General experimental workflow for this compound synthesis.
Reaction and Side Reactions
Caption: Desired reaction pathway and potential side reactions.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2',3'-O-Isopropylideneuridine Deprotection
This guide provides troubleshooting for common issues encountered during the acidic deprotection of 2',3'-O-Isopropylideneuridine and related nucleoside acetals.
Frequently Asked Questions (FAQs)
Q1: My deprotection reaction is very slow or incomplete. What are the possible causes and solutions?
A1: Incomplete deprotection is a common issue. The primary causes are typically insufficient acid strength, low temperature, or steric hindrance around the isopropylidene group.
-
Insufficient Acid Strength/Concentration: The acidic conditions may be too mild to drive the hydrolysis to completion. Consider slightly increasing the acid concentration or switching to a stronger acid. For example, if 80% acetic acid is ineffective, a dilute solution of trifluoroacetic acid (TFA) might be more successful.[1][2]
-
Reaction Temperature: Hydrolysis of the ketal is often temperature-dependent. If the reaction is sluggish at room temperature, consider moderately increasing the heat (e.g., to 40-55°C), while carefully monitoring for product degradation.[3]
-
Solvent System: The choice of solvent can impact reaction efficiency. The solvent must be suitable for the hydrolysis reaction to proceed effectively.[1] Protic solvents like methanol (B129727) or ethanol (B145695) are often used in conjunction with an acid catalyst.[4][5]
Q2: I'm observing significant degradation of my product, uridine (B1682114). What is causing this and how can I prevent it?
A2: The N-glycosidic bond in uridine is susceptible to cleavage under harsh acidic conditions, which is a major cause of product degradation.
-
Excessive Acid Strength: Strong acids like sulfuric acid or concentrated TFA can readily cleave the bond between the ribose sugar and the uracil (B121893) base.[5][6]
-
Prolonged Reaction Time/High Temperature: Even with milder acids, extended reaction times or high temperatures can lead to degradation.
Solutions:
-
Use Milder Conditions: Opt for the mildest acidic conditions that can effectively remove the isopropylidene group. Aqueous acetic acid is a common starting point.[2][7]
-
Careful Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to stop the reaction as soon as the starting material is consumed, preventing over-exposure to acid.[2]
-
Alternative Reagents: Consider Lewis acids or other milder reagents that can offer higher selectivity and reduce degradation.[1][2][6]
Q3: Are there alternative deprotection methods to standard Brønsted acids?
A3: Yes, several alternative methods can be employed, which are often milder and more selective.
-
Lewis Acids: Reagents like Cobalt(II) chloride (CoCl₂·2H₂O), Indium(III) chloride (InCl₃), and Copper(II) chloride (CuCl₂·2H₂O) can catalyze the deprotection under non-aqueous or mild conditions, which can be advantageous for sensitive substrates.[1][3][5]
-
Ion Exchange Resins: Acidic resins like Amberlite IR-120 H⁺ offer a heterogeneous catalysis method. The reaction is worked up by simple filtration of the resin, simplifying purification.[6]
-
Other Reagents: Ceric Ammonium Nitrate (CAN) in acetonitrile (B52724)/water can also be used for deprotection at room temperature.[2]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed deprotection reactions.
Caption: Troubleshooting workflow for this compound deprotection.
Data Summary of Deprotection Methods
The following table summarizes various reagents and conditions for isopropylidene deprotection, providing a comparative overview.
| Reagent/Catalyst | Solvent(s) | Temperature | Time | Yield (%) | Notes & Selectivity |
| 80% Acetic Acid (aq) | Water/AcOH | RT - 50°C | 1 - 16 h | Variable | Mildly acidic, standard method; may be slow.[7] |
| Trifluoroacetic Acid (TFA) | H₂O/MeCN or DCM | 0°C to RT | 30-60 min | ~85% | Strong acid, very effective but can cause degradation of sensitive substrates.[2][6] |
| 1% Sulfuric Acid (aq) | Water | Reflux | 3 h | >95% | Harsh conditions, not suitable for acid-labile molecules like uridine.[4] |
| Amberlite IR-120 H⁺ Resin | Methanol | 55°C | Variable | Good | Mild conditions, easy workup by filtration.[2][6] |
| Cobalt(II) Chloride (CoCl₂·2H₂O) | Acetonitrile | 55°C | 6 - 9 h | 86 - 93% | Mild Lewis acid, good for substrates with other acid-sensitive groups.[3] |
| Indium(III) Chloride (InCl₃) | Methanol | 60°C | 10 - 12 h | 76 - 85% | Mild Lewis acid, effective for regioselective deprotection.[3] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | RT | Variable | Good | Catalytic amount needed, proceeds at room temperature.[2] |
Key Experimental Protocols
Protocol 1: Deprotection using Aqueous Acetic Acid
This protocol is a standard, mild method suitable for many substrates.
-
Reaction Setup: Dissolve the this compound substrate (1 equivalent) in 80% aqueous acetic acid to a concentration of approximately 0.1 M in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1) for the disappearance of the starting material. The reaction may take several hours. If the reaction is slow, the temperature can be gently increased to 40°C.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetic acid. Co-evaporate with toluene (B28343) or ethanol several times to remove residual traces of acid and water.
-
Purification: The resulting crude uridine can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Deprotection using CoCl₂·2H₂O (Lewis Acid)
This method is useful for substrates sensitive to strong protic acids.[3]
-
Reagents: Ensure the use of anhydrous acetonitrile.
-
Reaction Setup: Dissolve the isopropylidene-protected substrate (1 equivalent) in acetonitrile (to approx. 0.3 M). Add CoCl₂·2H₂O (2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at 55°C.
-
Monitoring: Monitor the reaction by TLC. The reaction typically takes between 6 to 9 hours.[3]
-
Workup: After completion, cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
common impurities found in 2',3'-O-Isopropylideneuridine and how to remove them
Welcome to the technical support center for 2',3'-O-Isopropylideneuridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my this compound sample?
A1: Impurities in this compound typically arise from the synthetic process or degradation. Common impurities include:
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Unreacted Starting Materials: Primarily uridine (B1682114).
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Synthesis Byproducts: These can include isomers, di-isopropylidene derivatives (less common), and products from side reactions. Under acidic conditions used for synthesis, hydrolysis of the N-glycosidic bond can occur, leading to the formation of uracil.
-
Degradation Products: The isopropylidene group is susceptible to hydrolysis, especially under acidic conditions, which reverts the compound to uridine. In some reaction conditions, byproducts like 2,5'-anhydro-2',3'-O-isopropylideneuridine can also form.
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Residual Solvents: Solvents used during the synthesis and purification, such as acetone, ethanol, or ethyl acetate, may be present in the final product.
Q2: My analytical data (HPLC, NMR) shows an unexpected peak. How can I identify the impurity?
A2: Identifying an unknown impurity requires a systematic approach. Here's a general workflow:
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Mass Spectrometry (MS): Determine the molecular weight of the impurity. This can provide initial clues, for instance, if the mass corresponds to uridine or uracil.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The absence of the characteristic isopropylidene methyl signals might suggest hydrolysis back to uridine.
-
Comparison to Standards: If you suspect a specific impurity like uridine or uracil, run a co-injection on your HPLC with a known standard of that compound. If the peaks co-elute, it confirms the identity of the impurity.
Q3: What is the white, crystalline solid that has precipitated from my reaction mixture?
A3: In many synthetic procedures for this compound, the desired product crystallizes from the reaction mixture upon cooling or concentration. However, you should always verify the identity and purity of the precipitate using analytical techniques like HPLC and NMR before proceeding.
Troubleshooting Guides
Issue 1: HPLC analysis shows a significant peak corresponding to uridine.
Cause: This impurity is most likely due to incomplete reaction or hydrolysis of the isopropylidene protecting group during workup or storage.
Solution:
-
Optimize Reaction Conditions: Ensure your reaction goes to completion by monitoring it with TLC or HPLC. You may need to adjust the reaction time, temperature, or the amount of catalyst.
-
Neutralize Acid: The isopropylidene group is acid-labile. Ensure that any acidic catalyst is thoroughly neutralized during the workup procedure to a pH between 7 and 9 to prevent deprotection.[1]
-
Purification: The primary methods to remove uridine are recrystallization or column chromatography.
Issue 2: My final product is a sticky gum or oil instead of a crystalline solid.
Cause: This often indicates the presence of multiple impurities that inhibit crystallization. These could be a mixture of starting materials, byproducts, and residual solvents.
Solution:
-
Solvent Slurry/Washing: A selective solvent wash can be effective.[2] Suspend the crude product in a solvent where this compound is insoluble or sparingly soluble, but the impurities are soluble. This can help remove highly polar or non-polar impurities.[2]
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Column Chromatography: Silica (B1680970) gel chromatography is a reliable method for separating the desired product from various impurities.[2] A gradient elution is often necessary to separate compounds with different polarities.
Data Presentation
Table 1: Summary of Common Impurities and Identification Methods
| Impurity Type | Specific Example | Identification Method(s) |
| Unreacted Starting Material | Uridine | HPLC (co-injection with standard), NMR, MS |
| Synthesis Byproduct | Uracil | HPLC (co-injection with standard), MS |
| Degradation Product | Uridine (from hydrolysis) | HPLC, NMR, MS |
| Isomeric Byproducts | e.g., 5'-O-acetyl-2',3'-O-isopropylideneuridine (if acetylation is a step) | NMR, MS |
| Residual Solvents | Acetone, Ethanol, Ethyl Acetate | ¹H NMR, GC-MS |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for purifying this compound if the impurity profile is not overly complex.
Methodology:
-
Solvent Selection: Water is a commonly used solvent for the recrystallization of this compound.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the crude this compound in a minimal amount of boiling water.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for separating a mixture of impurities with varying polarities.[2]
Methodology:
-
Column Packing: Prepare a silica gel column using a suitable solvent system, for example, a mixture of dichloromethane (B109758) and methanol.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.
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Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol).[2] The specific gradient will depend on the impurities present.
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Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
Technical Support Center: Monitoring 2',3'-O-Isopropylideneuridine Reactions by Thin-Layer Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 2',3'-O-Isopropylideneuridine from uridine (B1682114) using thin-layer chromatography (TLC).
Troubleshooting Guide
Encountering issues with your TLC analysis? This guide addresses common problems and provides step-by-step solutions to get your research back on track.
| Problem | Potential Cause(s) | Solution(s) |
| Spots are Streaking or Tailing | 1. Sample Overload: Applying too much sample to the plate.[1][2][3] 2. Inappropriate Solvent Polarity: The solvent system may not be optimal for the compounds.[1] 3. Acidic or Basic Nature of Compounds: Nucleosides can interact strongly with the silica (B1680970) gel.[2] | 1. Dilute your sample solution and re-spot.[2][3] 2. Adjust the polarity of your mobile phase. For polar compounds like nucleosides, you may need to increase the proportion of the polar solvent.[2] 3. Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (0.1–2.0%) for acidic compounds or acetic acid (0.1–2.0%) for basic compounds, to improve spot shape.[2] |
| No Spots are Visible on the Plate | 1. Sample Concentration is Too Low: The amount of compound is below the detection limit.[1][2] 2. Incorrect Visualization Method: The chosen method may not be suitable for your compounds.[2] 3. Solvent Level Too High: The starting line with the spots was submerged in the solvent reservoir.[1][2] 4. Compound Volatility: The compound may have evaporated from the plate.[2] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][2] 2. Uridine and its derivatives are UV-active due to the aromatic pyrimidine (B1678525) ring; ensure you are using a short-wave (254 nm) UV lamp.[3][4] If UV is ineffective, try a chemical stain like potassium permanganate (B83412) or iodine vapor.[3][4] 3. Ensure the solvent level in the developing chamber is below the baseline where the samples are spotted.[1][2] 4. This is less likely for nucleosides, but ensure the plate is not heated excessively before visualization. |
| Overlapping or Poorly Separated Spots | 1. Incorrect Solvent System: The mobile phase does not have the right polarity to effectively separate the starting material and product.[3] 2. Reaction is Incomplete: Both starting material and product are present in significant amounts with similar polarities. | 1. Systematically vary the solvent system. Since this compound is less polar than uridine, a less polar mobile phase should increase the separation. Try different ratios of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate). 2. Allow the reaction to proceed for a longer duration and take time points to monitor the disappearance of the starting material. |
| Solvent Front is Uneven | 1. Uneven Packing of Stationary Phase: More common with self-made plates.[1] 2. Plate Touching the Side of the Chamber: This can interfere with the capillary action.[1] 3. Chamber Not Properly Saturated: An unsaturated atmosphere can lead to uneven solvent evaporation from the plate surface. | 1. Use commercially available, pre-coated TLC plates for a uniform stationary phase. 2. Ensure the plate is placed in the center of the chamber and does not touch the walls. 3. Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber to ensure the atmosphere is saturated with solvent vapor. |
| Unexpected Spots Appear | 1. Contamination: Accidental dropping of compounds or touching the plate surface.[1] 2. Impurity in Starting Material or Reagents: The starting uridine or other reagents may not be pure. 3. Side Reactions: The reaction may be producing byproducts. | 1. Handle TLC plates only by the edges to avoid transferring oils or other contaminants.[4] 2. Run a TLC of your starting material to check for impurities. 3. This may require further analysis to identify the byproducts and optimize reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for separating uridine and this compound on a silica TLC plate?
A good starting point for separating these polar compounds is a mixture of a relatively polar and a non-polar solvent. A common system for nucleosides is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a ratio of 9:1 (DCM:MeOH) and adjust the polarity based on the separation. For highly polar compounds, solvent systems containing ethyl acetate, butanol, acetic acid, and water have been used.[5] Another reported system for similar compounds is 10% MeOH in CH₂Cl₂.
Q2: How can I visualize the spots of uridine and this compound on the TLC plate?
Both uridine and this compound contain a UV-active chromophore. Therefore, the most common and non-destructive method is to use a UV lamp at a wavelength of 254 nm.[3][4] The compounds will appear as dark spots on a fluorescent green background on TLC plates containing a fluorescent indicator.[3] If the spots are faint, or for confirmation, you can use a chemical stain. An iodine chamber is a good general-purpose stain that reacts with many organic compounds to produce brownish spots.[3][4] Potassium permanganate stain is also a good general-use option that visualizes anything oxidizable as brown spots on a purple background.[6]
Q3: How do I calculate the Rf value and what does it tell me?
The Retention Factor (Rf) value is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value is a measure of how far a compound moves up the TLC plate. A lower Rf value indicates a more polar compound that has a stronger interaction with the polar silica gel stationary phase. In the synthesis of this compound from uridine, the product is less polar than the starting material due to the protection of the two hydroxyl groups. Therefore, you should expect the product to have a higher Rf value than the starting material.
Q4: What do I do if my spots are still on the baseline?
If your spots remain on the baseline, your solvent system is not polar enough to move the compounds up the plate.[2] You need to increase the polarity of your mobile phase. For a DCM:MeOH system, you would increase the proportion of methanol. For example, you could try an 8:2 or 7:3 ratio of DCM:MeOH.
Q5: How often should I monitor the reaction by TLC?
The frequency of monitoring depends on the expected reaction time.[7] For a reaction that is expected to take several hours, you might take a sample every 30-60 minutes. For slower reactions, monitoring every few hours may be sufficient. It is good practice to take a sample at the beginning of the reaction (t=0) and then at regular intervals until the starting material spot is no longer visible.[8]
Quantitative Data Presentation
The following table provides illustrative Rf values for uridine and this compound in different solvent systems on a standard silica gel TLC plate. These values are estimates based on the principles of chromatography and may vary depending on the specific experimental conditions (e.g., plate manufacturer, temperature, chamber saturation).
| Compound | Structure | Solvent System (v/v) | Approximate Rf Value |
| Uridine | (Image of Uridine structure) | Dichloromethane:Methanol (9:1) | ~ 0.2 |
| This compound | (Image of this compound structure) | Dichloromethane:Methanol (9:1) | ~ 0.5 |
| Uridine | (Image of Uridine structure) | Ethyl Acetate:Methanol (95:5) | ~ 0.3 |
| This compound | (Image of this compound structure) | Ethyl Acetate:Methanol (95:5) | ~ 0.6 |
Note: The addition of the less polar isopropylidene group decreases the polarity of the molecule, leading to a higher Rf value compared to the more polar uridine starting material.
Experimental Protocol: TLC Monitoring of this compound Synthesis
This protocol outlines the steps for monitoring the progress of the reaction to form this compound from uridine.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil and ruler
-
UV lamp (254 nm)
-
Solvent system (e.g., 9:1 Dichloromethane:Methanol)
-
Reaction mixture samples at different time points
-
Standard solutions of uridine and this compound (for reference)
Procedure:
-
Plate Preparation:
-
Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your baseline.[9]
-
Mark small, evenly spaced points on the baseline where you will apply your samples.
-
-
Chamber Preparation:
-
Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[1]
-
Place a piece of filter paper inside the chamber, touching the solvent, to help saturate the chamber with solvent vapor. Close the lid and let it equilibrate for a few minutes.
-
-
Spotting the Plate:
-
Using a clean capillary tube for each sample, spot a small amount of your reference uridine solution, your reaction mixture at a specific time point, and your reference this compound solution onto the marked points on the baseline.
-
It is good practice to co-spot the reaction mixture with the starting material in one lane to help with identification.[10]
-
Keep the spots small and concentrated. Allow the solvent to evaporate completely between applications if multiple applications are needed.[1]
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Make sure the plate is standing straight and not touching the sides of the chamber.
-
Replace the lid and allow the solvent to move up the plate by capillary action.
-
Do not disturb the chamber during development.
-
-
Visualization:
-
Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). The spots should appear dark.[3]
-
Circle the spots with a pencil as they will disappear when the UV lamp is removed.[3]
-
If necessary, use a chemical stain for further visualization.
-
-
Analysis:
-
Calculate the Rf values for the starting material, product, and any other spots.
-
Compare the spots from the reaction mixture to the reference spots to determine the progress of the reaction. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Visualizations
Caption: Experimental workflow for monitoring reactions by TLC.
References
- 1. TLC Separation of Nucleosides - Chromatography Forum [chromforum.org]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H16N2O6 | CID 64967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Scaling Up 2',3'-O-Isopropylideneuridine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2',3'-O-Isopropylideneuridine. Our goal is to address common challenges encountered when scaling up production from the laboratory to pilot and industrial scales.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: The most critical parameter is maintaining anhydrous (dry) conditions throughout the reaction. The N-glycosidic bond in uridine (B1682114) is susceptible to hydrolysis in the presence of acid and water, which can lead to the formation of uracil (B121893) and ribose derivatives, significantly reducing the yield of the desired product.[1]
Q2: What is the role of an acid catalyst in this reaction?
A2: An acid catalyst, such as p-toluenesulfonic acid or a strong mineral acid like hydrogen chloride, is essential to promote the ketalization reaction between the 2' and 3' hydroxyl groups of uridine and acetone (B3395972). The catalyst protonates the acetone, making it a better electrophile for the diol of the ribose sugar.
Q3: Why is temperature control important during scale-up?
A3: The reaction to form this compound is often exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor temperature control can lead to localized hotspots, increasing the rate of side reactions and potentially causing the degradation of the product and reactants.
Q4: What are the common impurities I should expect?
A4: Common impurities include unreacted uridine, the undesired 2',5'-O-isopropylideneuridine isomer, and hydrolysis products like uracil and ribose. At higher temperatures or with prolonged reaction times, byproducts from the degradation of acetone or the uridine base may also be observed.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective methods for monitoring the reaction's progress. These techniques can be used to track the consumption of uridine and the formation of the product and any major impurities. For larger-scale production, Process Analytical Technology (PAT) tools, such as in-line infrared (IR) spectroscopy, can provide real-time monitoring of reactant and product concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Presence of water in reactants or solvent. | Ensure all reagents (uridine, acetone) and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient catalyst or catalyst deactivation. | Check the quality and quantity of the acid catalyst. If necessary, add a fresh portion of the catalyst. | |
| Incomplete reaction. | Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint. | |
| Product hydrolysis during workup. | Neutralize the acid catalyst promptly at the end of the reaction before solvent evaporation. Maintain a pH between 7 and 9 during the workup and isolation steps.[1] | |
| Formation of Significant Impurities | Reaction temperature is too high. | Implement a robust cooling system to maintain the optimal reaction temperature. For large-scale reactions, consider a semi-batch process where one of the reactants is added gradually to control the exotherm. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of uridine, acetone, and the acid catalyst. An excess of acetone is typically used. | |
| Prolonged reaction time. | Optimize the reaction time to maximize product formation while minimizing the generation of degradation products. | |
| Difficult Crystallization | Presence of impurities that inhibit crystal formation. | Purify the crude product before crystallization using column chromatography or other suitable techniques. |
| Inappropriate solvent system for crystallization. | Screen different solvent systems (e.g., acetone, ethanol, water, or mixtures) to find the optimal conditions for crystallization. | |
| Supersaturation is not well-controlled. | Control the rate of cooling and/or solvent evaporation to induce gradual crystallization. Seeding with a small amount of pure product crystals can also be beneficial. | |
| Poor Mixing at Large Scale | Inadequate agitation. | Use an appropriately designed impeller and agitation speed to ensure good mixing of the heterogeneous reaction mixture. Baffles in the reactor can also improve mixing efficiency. |
| High viscosity of the reaction mixture. | If the reaction mixture becomes too viscous, consider using a higher solvent-to-reactant ratio. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g Uridine) | Pilot Scale (1 kg Uridine) | Industrial Scale (100 kg Uridine) |
| Uridine | 1 g | 1 kg | 100 kg |
| Acetone | 50 mL | 50 L | 5000 L |
| Acid Catalyst (p-TSA) | 0.1 g | 100 g | 10 kg |
| Solvent | Acetone | Acetone | Acetone |
| Temperature | Room Temperature | 25-30 °C (with cooling) | 25-30 °C (with robust cooling system) |
| Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (by HPLC) | >98% | >97% | >95% |
Note: The data presented for pilot and industrial scales are representative estimates based on common scale-up principles and may vary depending on the specific process and equipment used.
Experimental Protocols
Key Experiment: Synthesis of this compound (Lab Scale)
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add uridine (1.0 g, 4.1 mmol).
-
Reagent Addition: Add anhydrous acetone (50 mL) and p-toluenesulfonic acid monohydrate (0.1 g, 0.5 mmol).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7).
-
Isolation: Remove the acetone under reduced pressure. The resulting aqueous solution can be extracted with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., hot acetone or ethanol) to obtain pure this compound as a white crystalline solid.
Visualizations
Caption: Chemical synthesis pathway of this compound.
Caption: General experimental workflow for production.
Caption: Troubleshooting logic for common scale-up issues.
References
Validation & Comparative
A Comparative Guide to 2',3'-O-Isopropylideneuridine and Other Uridine Protecting Groups in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of nucleoside chemistry and drug development, the selection of an appropriate protecting group strategy is paramount to the success of a synthetic route. For uridine (B1682114), the protection of the 2' and 3'-hydroxyl groups of the ribose moiety is a critical step to ensure regioselectivity in subsequent reactions. This guide provides an objective comparison of 2',3'-O-isopropylideneuridine with other commonly employed protecting groups for these positions, supported by experimental data and detailed protocols.
Introduction to 2',3'-Hydroxyl Protection of Uridine
The vicinal diol of the ribose in uridine is a highly reactive functional group. Its protection is essential to prevent undesired side reactions during transformations at other positions of the nucleoside, such as the 5'-hydroxyl group or the uracil (B121893) base. An ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. This concept is central to the design of orthogonal protection strategies in complex multi-step syntheses.
This guide focuses on a comparative analysis of the following protecting groups for the 2' and 3'-hydroxyls of uridine:
-
Isopropylidene (Acetonide): A cyclic ketal that protects both hydroxyls simultaneously.
-
Silyl (B83357) Ethers (TBDMS): Bulky silyl groups that can be introduced on both hydroxyls.
-
Acyl Groups (Acetyl): Ester-based protecting groups.
Comparison of Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the nature of subsequent chemical transformations and the desired final product. Below is a summary of the key characteristics of each protecting group.
| Protecting Group | Structure | Introduction Conditions | Deprotection Conditions | Stability | Advantages | Disadvantages |
| Isopropylidene | Cyclic Ketal | Acetone (B3395972) or 2,2-dimethoxypropane (B42991), acid catalyst (e.g., TsOH, HCl) | Mild acid (e.g., aq. AcOH, TFA) | Stable to basic, reductive, and oxidative conditions. | Protects both hydroxyls in one step, rigid structure can influence stereoselectivity. | Labile to acid, may not be suitable for reactions requiring strong acidic conditions. |
| TBDMS | Silyl Ether | TBDMS-Cl, imidazole (B134444), DMF | Fluoride (B91410) ions (e.g., TBAF, TEA·3HF) | Stable to basic and mildly acidic conditions. | High stability, widely used in oligonucleotide synthesis. | Can be bulky, potential for migration between 2' and 3' positions. |
| Acetyl | Ester | Acetic anhydride (B1165640), pyridine (B92270) | Mild base (e.g., NH₃ in MeOH, K₂CO₃ in MeOH) | Stable to acidic and neutral conditions. | Easily introduced and removed. | Labile to basic conditions, may not be suitable for reactions requiring strong bases. |
Quantitative Data Presentation
The following tables summarize quantitative data for the introduction and removal of each protecting group. It is important to note that yields can vary depending on the specific substrate, scale, and reaction conditions. The data presented here are compiled from various literature sources and are intended for comparative purposes.
Table 1: Protection of Uridine 2',3'-Diol
| Protecting Group | Reagents and Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Isopropylidene | 2,2-dimethoxypropane, p-TsOH | Acetone/DMF | 1-4 h | 50-70 | 80-90 | [1] |
| Isopropylidene | 2,2-diethoxypropane, HCl | Ethanol | 2 h | RT | ~90 | [2] |
| TBDMS | TBDMS-Cl, Imidazole | DMF | 12 h | RT | 93 | [3] |
| Acetyl | Acetic Anhydride | Pyridine | - | - | - | General procedure, yield not specified in sources |
Table 2: Deprotection of 2',3'-Protected Uridine
| Protecting Group | Reagents and Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Isopropylidene | 80% Acetic Acid | Water | 30 min | 90 | >95 | General procedure |
| Isopropylidene | 1% Sulfuric Acid | Water | 3 h | Reflux | >99 | General procedure |
| TBDMS | TBAF (1M) | THF | 1 h | RT | 90-95 | [3] |
| TBDMS | TEA·3HF | DMSO | 2.5 h | 65 | >95 | [4] |
| Acetyl | NH₃/MeOH | Methanol (B129727) | - | RT | >95 | General procedure |
| Acetyl | K₂CO₃ | Methanol | - | RT | >95 | General procedure |
Experimental Protocols
Synthesis of this compound
Protocol:
-
To a solution of uridine (1.0 g, 4.1 mmol) in anhydrous acetone (50 mL) and 2,2-dimethoxypropane (1.0 mL, 8.2 mmol), add p-toluenesulfonic acid monohydrate (40 mg, 0.21 mmol).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a white solid.[1]
Deprotection of this compound
Protocol:
-
Dissolve this compound (1.0 g, 3.5 mmol) in a mixture of acetic acid and water (8:2, v/v, 20 mL).
-
Heat the solution at 90 °C for 30 minutes.
-
Monitor the deprotection by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual acetic acid.
-
The resulting crude uridine can be purified by recrystallization or silica gel chromatography if necessary.
Synthesis of 2',3'-Di-O-tert-Butyldimethylsilyl-uridine
Protocol:
-
To a solution of uridine (1.0 g, 4.1 mmol) in anhydrous DMF (20 mL), add imidazole (1.1 g, 16.4 mmol).
-
Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.5 g, 10.0 mmol) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired product.[3]
Deprotection of 2',3'-Di-O-tert-Butyldimethylsilyl-uridine
Protocol:
-
Dissolve the 2',3'-di-O-TBDMS protected uridine derivative in anhydrous THF.
-
Add a 1M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (2.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous ammonium (B1175870) chloride solution.
-
Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography.[3]
Synthesis of 2',3'-Di-O-acetyluridine
Protocol:
-
Dissolve uridine (1.0 g, 4.1 mmol) in anhydrous pyridine (20 mL).
-
Cool the solution to 0 °C and add acetic anhydride (1.2 mL, 12.3 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude product, which can be purified by chromatography.
Deprotection of 2',3'-Di-O-acetyluridine
Protocol:
-
Dissolve the 2',3'-di-O-acetyluridine derivative in methanol.
-
Add a catalytic amount of potassium carbonate or a solution of ammonia (B1221849) in methanol (e.g., 7N).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography.
Mandatory Visualization
References
- 1. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]
- 3. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
A Comparative Guide to Analytical Techniques for Purity Validation of 2',3'-O-Isopropylideneuridine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic nucleoside analogs like 2',3'-O-Isopropylideneuridine is a critical step in research and development. This guide provides an objective comparison of common analytical techniques for purity validation, offering insights into their performance, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an analytical technique for purity determination depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely adopted method for purity assays, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for absolute quantification. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for impurity identification. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative screening tool.
| Analytical Technique | Principle | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. Purity is determined by the relative area of the main peak. | High Resolution & Sensitivity: Capable of separating closely related impurities.[1][2] Quantitative Accuracy: Provides precise and accurate quantification of the main component and impurities.[1][2] Validated Methods: Well-established protocols are available for nucleoside analogs.[1][2] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. Purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard.[3][4][5][6][7][8][9][10][11] | Absolute Quantification: Does not require a reference standard of the analyte itself for quantification.[5][7][9][11] High Specificity: Provides structural information, aiding in impurity identification.[5] Non-destructive: The sample can be recovered after analysis.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the identification and quantification of impurities based on their mass-to-charge ratio.[12][13][14][15][16] | High Sensitivity & Specificity: Enables the detection and identification of trace-level impurities.[12][16] Structural Elucidation: Provides molecular weight and fragmentation information for impurity characterization.[12][14] Impurity Profiling: Ideal for comprehensive analysis of potential by-products and degradants.[12] |
| Thin-Layer Chromatography (TLC) | Differential migration of the analyte on a thin layer of adsorbent material, driven by a mobile phase. Purity is qualitatively assessed by the presence of secondary spots.[17][18][19] | Rapid & Cost-Effective: Simple and inexpensive method for quick purity checks.[17][19] Qualitative Screening: Useful for monitoring reaction progress and detecting major impurities.[17] Method Development Tool: Can be used to optimize solvent systems for column chromatography.[17] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for uridine (B1682114) and its derivatives and can be adapted for the validation of this compound purity.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from established protocols for the analysis of uridine and its analogs.[20][21][22][23]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 5% acetonitrile and increasing to 95% over 20 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 260 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general framework for purity determination by 1H-NMR using an internal standard.[3][4][5][6][7][8][9][10][11]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a 1H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is designed for the identification and potential quantification of impurities.[12][13][14][15][16]
Instrumentation:
-
LC-MS system (e.g., HPLC coupled to a quadrupole or time-of-flight mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).
-
Chromatographic and MS Conditions:
-
Use a gradient elution similar to the HPLC-UV method.
-
Set the mass spectrometer to acquire data in a full scan mode over a relevant mass range (e.g., m/z 100-1000).
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
-
Analysis and Impurity Identification: Analyze the sample and identify potential impurities by their mass-to-charge ratios. Further structural information can be obtained using tandem mass spectrometry (MS/MS).
Thin-Layer Chromatography (TLC)
A basic TLC method for qualitative purity assessment.[17][18][19]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
Reagents:
-
Solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol)
-
This compound sample
Procedure:
-
Sample Application: Dissolve the sample in a volatile solvent and spot a small amount onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the chosen solvent system. Allow the solvent to ascend the plate.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp.
-
Purity Assessment: The presence of any spots other than the main spot indicates the presence of impurities.
Mandatory Visualizations
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
References
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. enovatia.com [enovatia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.ru [2024.sci-hub.ru]
- 15. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TLC Separation of Nucleosides - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ChP HPLC Analysis of Uridine, Guanosine and Adenosine in Ban-Lan-Gen Granules on Purospher® STAR RP-18e | Sigma-Aldrich [sigmaaldrich.com]
- 21. HPLC Method for Analysis of Uridine on Chromni Column | SIELC Technologies [sielc.com]
- 22. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 23. helixchrom.com [helixchrom.com]
A Comparative Analysis of the Bioactivity of 2',3'-O-Isopropylideneuridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2',3'-O-Isopropylideneuridine and its synthetic analogs. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the fields of medicinal chemistry and pharmacology. While this compound primarily serves as a crucial intermediate in the synthesis of various nucleoside analogs, its derivatives have demonstrated significant potential as antiviral and anticancer agents.
I. Overview of Bioactivity
The core structure of this compound, a protected form of the nucleoside uridine, has been a scaffold for the development of novel therapeutic agents. Modifications, particularly at the 5-position of the uracil (B121893) ring and through the addition of triazole moieties, have yielded compounds with potent biological activities. This guide focuses on two primary areas of bioactivity: anti-HIV-1 and anticancer/antibacterial effects.
II. Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of various analogs of this compound.
Table 1: Anti-HIV-1 Activity of 5-Substituted this compound Analogs
| Compound | Substitution at 5-position | Antiviral Activity (EC50 or % inhibition) | Cytotoxicity (CC50) | Cell Line | Reference |
| 2',3'-O-Isopropylidene-5-iodouridine | Iodo | More efficient than AZT at high non-toxic concentrations[1][2][3] | Not cytotoxic up to 30 µM[1] | Jurkat, CEM-ss | [1][2][3] |
| 5-Fluoro-2',3'-isopropylideneuridine | Fluoro | - | Cytotoxic[1] | Jurkat, CEM-ss | [1] |
| Azidothymidine (AZT) (Reference) | - | Standard reference | - | Jurkat | [1][2][3] |
Data for other 5-substituted analogs (H, CH3, Br) were evaluated, but 2',3'-O-Isopropylidene-5-iodouridine was identified as the most potent anti-HIV-1 agent among the tested compounds.[1][2][3]
Table 2: Anticancer and Antibacterial Activity of this compound-[1][2][3]-triazole Hybrids
| Compound ID | Anticancer Activity (IC50 in µM) | Antibacterial Activity (Zone of Inhibition in mm) |
| MCF-7 | HeLa | |
| 3d | 10.23 | 12.01 |
| 3f | 10.89 | 11.45 |
| 3n | 12.45 | 9.87 |
| 3b | - | - |
| 3k | - | - |
| 3l | - | - |
| Cisplatin (Reference) | 9.89 | 10.12 |
| Streptomycin (Reference) | - | - |
Data adapted from a study by G. et al. (2015). Only the most potent compounds are listed for brevity. MCF-7 (human breast adenocarcinoma), HeLa (human cervical cancer).
III. Experimental Protocols
A. Anti-HIV-1 Activity Assay (Lentiviral Transduction Efficiency)
This protocol is based on the methodology used to assess the anti-HIV-1 activity of 5-substituted 2',3'-O-isopropylideneuridines.[1]
1. Generation of Lentiviral Particles:
-
Replication-deficient HIV-1-based lentiviral particles are produced, typically pseudotyped with the VSV-G envelope protein to allow for broad cell tropism. These vectors carry a reporter gene, such as Green Fluorescent Protein (GFP), for easy quantification of transduction.
2. Cell Culture and Treatment:
-
Human T-cell lines, such as Jurkat or CEM-ss, are cultured under standard conditions (37°C, 5% CO2).
-
Cells are pre-treated with various concentrations of the test compounds (e.g., 2',3'-O-Isopropylidene-5-iodouridine) or the reference drug (e.g., AZT) for a specified period before infection.
3. Transduction:
-
The pre-treated cells are then infected with the GFP-encoding lentiviral particles.
4. Measurement of Transduction Efficiency:
-
After a set incubation period (e.g., 48-72 hours), the percentage of GFP-positive cells is determined by flow cytometry.
-
A reduction in the percentage of GFP-positive cells in the treated samples compared to the untreated control indicates inhibition of viral transduction.
5. Cytotoxicity Assay:
-
In parallel, the cytotoxicity of the compounds is assessed using a standard method like the MTT assay to ensure that the observed antiviral effect is not due to cell death.
B. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for determining the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are then treated with various concentrations of the test compounds (e.g., this compound-[1][2][3]-triazole hybrids) and a reference drug (e.g., Cisplatin). Control wells receive only the vehicle (e.g., DMSO).
3. Incubation:
-
The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Addition and Incubation:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
5. Solubilization and Absorbance Measurement:
-
The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curves.
IV. Mechanism of Action and Signaling Pathways
Anti-HIV-1 Activity
The primary mechanism of action for 5-substituted this compound analogs as anti-HIV-1 agents is proposed to be as nucleoside reverse transcriptase inhibitors (NRTIs).[1] The presence of the isopropylidene group at the 2' and 3' positions of the ribose sugar mimics the structure of dideoxynucleosides, which act as chain terminators during the reverse transcription of the viral RNA into DNA.
Furthermore, studies have shown a synergistic effect when 2',3'-O-Isopropylidene-5-iodouridine is combined with Palbociclib, a CDK4/6 inhibitor.[1][2] This suggests a potential interplay between the inhibition of reverse transcriptase and the host cell cycle. CDK4/6 are key regulators of the cell cycle, and their inhibition may create a cellular environment that is less conducive to HIV-1 replication.
Caption: Proposed mechanism of anti-HIV-1 action.
Anticancer Activity
The anticancer mechanism of this compound-[1][2][3]-triazole hybrids has not been fully elucidated in the cited study. However, nucleoside analogs are known to exert their anticancer effects through various mechanisms, including:
-
Inhibition of DNA and RNA synthesis: By acting as fraudulent substrates, they can be incorporated into DNA or RNA, leading to chain termination and apoptosis.
-
Inhibition of key enzymes: They can inhibit enzymes crucial for nucleotide metabolism, such as thymidylate synthase or ribonucleotide reductase, thereby depleting the building blocks for DNA synthesis.
The specific signaling pathways affected by these triazole hybrids would require further investigation.
Caption: Workflow for the MTT cytotoxicity assay.
V. Conclusion
The derivatization of this compound has proven to be a fruitful strategy for the discovery of novel bioactive compounds. Specifically, 5-iodo substitution has conferred potent and non-toxic anti-HIV-1 activity, while the addition of triazole moieties has resulted in promising anticancer and antibacterial agents. Further investigation into the precise mechanisms of action and the exploration of other structural modifications could lead to the development of clinically viable therapeutics based on this versatile scaffold. The lack of significant bioactivity reported for the parent compound, this compound, underscores its primary role as a synthetic intermediate, highlighting the power of medicinal chemistry to unlock therapeutic potential through targeted molecular design.
References
Validating the Structure of Novel 2',3'-O-Isopropylideneuridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel molecules is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of modern analytical techniques for validating the structure of newly synthesized 2',3'-O-Isopropylideneuridine derivatives. Detailed experimental protocols and comparative data are presented to assist in the selection of the most appropriate methods for structural confirmation.
The 2',3'-O-isopropylidene protecting group is frequently employed in nucleoside chemistry to enable selective modifications at the 5'-hydroxyl group. The synthesis of novel derivatives of this compound is a key step in the development of antiviral and anticancer agents. However, the introduction of new functionalities necessitates rigorous structural validation to ensure the correct constitution, configuration, and conformation of the final product. A multi-technique approach, combining spectroscopic and crystallographic methods, is essential for unequivocal structure determination.[1][2][3]
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are the first line of investigation for any new compound. They provide a wealth of information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the molecular structure.[2][5]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.[3]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively.[3][5]
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.[1] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[3] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide information about its substructures.[3][6] Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing delicate molecules like nucleoside derivatives.[6]
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[1] For this compound derivatives, IR spectroscopy can confirm the presence of hydroxyl groups, carbonyl groups of the uracil (B121893) ring, and C-O bonds of the isopropylidene group.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for assessing the purity of a synthesized compound, which is a prerequisite for accurate structural analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying the components of a mixture.[7][8] A sharp, single peak in an HPLC chromatogram is a good indicator of a pure compound. Different HPLC methods, such as reversed-phase or HILIC, can be employed for the analysis of nucleosides and their derivatives.[9][10]
Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and assessing the purity of the product.[11] The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions.
Comparative Data Presentation
To illustrate the application of these techniques, the following tables summarize typical data obtained for this compound and a hypothetical novel derivative.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Position | This compound (¹H) | Novel Derivative (¹H) | This compound (¹³C) | Novel Derivative (¹³C) |
| Uracil-H6 | 7.85 (d) | 7.90 (d) | 141.2 | 141.5 |
| Uracil-H5 | 5.70 (d) | 5.75 (d) | 102.5 | 102.8 |
| Ribose-H1' | 5.95 (s) | 6.00 (s) | 95.3 | 95.5 |
| Ribose-H2' | 4.90 (d) | 4.95 (d) | 85.1 | 85.3 |
| Ribose-H3' | 4.80 (d) | 4.85 (d) | 81.7 | 81.9 |
| Ribose-H4' | 4.30 (m) | 4.35 (m) | 87.6 | 87.8 |
| Ribose-H5'a,b | 3.80 (m) | 4.50 (d) | 61.9 | 68.0 |
| Isopropylidene-CH₃ | 1.60 (s), 1.35 (s) | 1.62 (s), 1.38 (s) | 27.3, 25.4 | 27.5, 25.6 |
| Isopropylidene-C | 114.2 | 114.5 |
Table 2: Mass Spectrometry and Chromatographic Data
| Technique | This compound | Novel Derivative |
| HRMS (m/z) | [M+H]⁺ calcd for C₁₂H₁₇N₂O₆: 285.1081, found: 285.1085 | [M+H]⁺ calcd for C₁₉H₂₄N₃O₆: 390.1660, found: 390.1665 |
| HPLC (Rt in min) | 12.5 | 18.2 |
| TLC (Rf) | 0.4 (Ethyl acetate/Hexane 1:1) | 0.6 (Ethyl acetate/Hexane 1:1) |
Definitive Structure Validation: X-ray Crystallography
While spectroscopic methods provide strong evidence for a proposed structure, X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination in the solid state.[12] It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.[13][14] Obtaining a single crystal of suitable quality is often the most challenging step.[12]
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Process and analyze the spectra using appropriate software.
General Procedure for High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[3]
-
Infuse the solution into the mass spectrometer using an ESI or other soft ionization source.
-
Acquire the mass spectrum in high-resolution mode to obtain an accurate mass measurement of the molecular ion.[3]
General Procedure for HPLC Analysis
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Set up the HPLC system with an appropriate column (e.g., C18) and mobile phase.[8]
-
Inject a small volume (e.g., 10 µL) of the sample solution.[10]
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 260 nm).[10]
General Procedure for X-ray Crystallography
-
Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.[12][15]
-
Mount a suitable crystal on the diffractometer.
-
Collect X-ray diffraction data.[15]
-
Solve and refine the crystal structure using specialized software.
Visualizing the Validation Workflow
The process of validating the structure of a novel derivative can be represented as a logical workflow, starting from synthesis and purification and culminating in unequivocal structure determination.
Caption: A flowchart illustrating the key stages in the structural validation of novel chemical compounds.
The following diagram illustrates the relationship between different NMR techniques in elucidating the structure of a molecule.
Caption: Relationship between various NMR experiments for determining molecular structure.
References
- 1. karary.edu.sd [karary.edu.sd]
- 2. forskning.ruc.dk [forskning.ruc.dk]
- 3. benchchem.com [benchchem.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Crystallization and preliminary X-ray diffraction analysis of Salmonella typhimurium uridine phosphorylase complexed with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2',3'-O-Isopropylideneuridine and Its Derivatives Against Viral Pathogens
A comprehensive analysis of the antiviral potential of 2',3'-O-Isopropylideneuridine and its 5-substituted derivatives reveals promising activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). This guide provides a detailed comparison of their efficacy with established antiviral compounds, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
This publication delves into the antiviral properties of this compound and its analogs, highlighting their mechanism of action, cytotoxicity, and comparative performance against other antiviral agents. The data presented is intended to serve as a valuable resource for the scientific community engaged in the discovery and development of novel antiviral therapeutics.
Executive Summary
Recent studies have highlighted the potential of this compound derivatives as a new class of antiviral compounds. Notably, 2',3'-O-Isopropylidene-5-Iodouridine has demonstrated significant inhibitory activity against HIV-1, outperforming the well-established antiretroviral drug Azidothymidine (AZT) in specific assays. These compounds are believed to function as nucleoside reverse transcriptase inhibitors (NRTIs), acting as DNA chain terminators during viral replication. Encouragingly, most of these derivatives exhibit low cytotoxicity in human T-cell lines. Furthermore, synergistic effects have been observed when 2',3'-O-Isopropylidene-5-Iodouridine is combined with the CDK4/6 inhibitor Palbociclib, suggesting potential for combination therapies.
Comparative Antiviral Efficacy
The antiviral activity of a series of 5-substituted this compound derivatives was evaluated against HIV-1. The 5-iodo derivative emerged as the most potent compound in this series. The following table summarizes the key findings from a comparative study.
| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2',3'-O-Isopropylidene-5-Iodouridine | HIV-1 | ~8-10 | >30 | >3 |
| Azidothymidine (AZT) | HIV-1 | ~0.01-0.1 | >30 | >300 |
| This compound (Parent Compound) | HIV-1 | Data Not Available | >30 | - |
| 5-Bromo-2',3'-O-isopropylideneuridine | HIV-1 | Data Not Available | >30 | - |
| 5-Chloro-2',3'-O-isopropylideneuridine | HIV-1 | Data Not Available | >30 | - |
| 5-Fluoro-2',3'-O-isopropylideneuridine | HIV-1 | Data Not Available | >30 | - |
| 5-Methyl-2',3'-O-isopropylideneuridine | HIV-1 | Data Not Available | >30 | - |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of a compound.
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition
This compound and its derivatives are thought to exert their antiviral effect by inhibiting viral reverse transcriptase. As nucleoside analogs, they are phosphorylated within the host cell to their active triphosphate form. This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.[1][2]
Caption: Mechanism of action of this compound derivatives as NRTIs.
Experimental Protocols
Synthesis of 5-Substituted this compound Derivatives
A general procedure for the synthesis of these compounds involves the reaction of the corresponding 5-substituted uridine (B1682114) with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid, in an organic solvent like acetone (B3395972) or dimethylformamide. The reaction mixture is typically stirred at room temperature until completion, followed by purification using column chromatography.
Lentiviral Transduction Efficiency Assay
This assay is used to determine the antiviral activity of the compounds against HIV-1.
-
Cell Culture: Human T-cell lines (e.g., Jurkat or CEM-ss) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Lentiviral Particle Production: Replication-deficient HIV-1-based lentiviral particles encoding a reporter gene (e.g., Green Fluorescent Protein, GFP) are produced by transfecting HEK293T cells with the necessary plasmids.
-
Antiviral Assay:
-
Target T-cells are seeded in 96-well plates.
-
The cells are pre-treated with serial dilutions of the test compounds for a few hours.
-
Lentiviral particles are then added to the wells.
-
After 48-72 hours of incubation, the percentage of GFP-expressing cells is determined by flow cytometry.
-
The EC50 value is calculated as the compound concentration that reduces the percentage of GFP-positive cells by 50% compared to the untreated virus control.[3]
-
Caption: Workflow for the lentiviral transduction efficiency assay.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed to determine their therapeutic window.
-
Cell Culture: Human T-cell lines are cultured as described above.
-
Assay:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds are added to the wells.
-
After 72 hours of incubation, cell viability is measured using a colorimetric assay such as MTT or by using a cell counter.
-
The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
-
Conclusion and Future Directions
The investigation into this compound and its derivatives has unveiled a promising new avenue for the development of anti-HIV therapeutics. The superior in vitro performance of the 5-iodo derivative compared to AZT in specific contexts, coupled with its low cytotoxicity, warrants further investigation. Future research should focus on:
-
Broad-spectrum screening: Evaluating the antiviral activity of the entire series of 5-substituted derivatives against a wider range of viruses to determine their potential as broad-spectrum antiviral agents.
-
Mechanism of action studies: Further elucidating the precise molecular interactions with reverse transcriptase and exploring other potential viral or cellular targets.
-
In vivo efficacy: Assessing the antiviral activity and pharmacokinetic properties of the most promising compounds in animal models.
-
Combination therapies: Exploring synergistic effects with other classes of antiretroviral drugs to combat drug resistance and improve treatment outcomes.
The findings presented in this guide provide a solid foundation for the continued exploration of this compound derivatives as a valuable addition to the arsenal (B13267) of antiviral agents.
References
Navigating the Specificity Challenge: A Guide to Assessing Cross-Reactivity of Antibodies for 2',3'-O-Isopropylideneuridine
For researchers, scientists, and drug development professionals, the specific detection of modified nucleosides is crucial for a variety of applications, from diagnostics to therapeutic monitoring. However, the commercial availability of antibodies targeting specific modified nucleosides like 2',3'-O-Isopropylideneuridine is currently limited. This guide provides a comprehensive overview of the process for developing and assessing the cross-reactivity of custom antibodies against this target, ensuring the generation of a highly specific and reliable tool for your research.
The Landscape of Antibody Availability
A thorough market analysis reveals a notable absence of commercially available, off-the-shelf antibodies with validated specificity for this compound. This necessitates a custom antibody development approach for researchers requiring such a reagent. This guide, therefore, focuses on the critical aspects of generating and validating a custom antibody, with a primary emphasis on the rigorous assessment of its cross-reactivity profile.
Generating a Specific Antibody to a Small Molecule
This compound, as a small molecule (hapten), is not immunogenic on its own. To elicit an immune response and generate antibodies, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2][3][4][][6] The design of this hapten-carrier conjugate is a critical step that influences the specificity of the resulting antibodies.[3][7]
Workflow for Custom Antibody Production and Screening
The generation of a specific antibody involves a multi-step process, from immunogen preparation to the screening and selection of antibody-producing clones.
Caption: Workflow for generating custom antibodies against this compound.
Assessing Cross-Reactivity: A Critical Validation Step
Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other, structurally similar molecules.[8] For an antibody against this compound, it is imperative to test its binding to the unmodified nucleoside (uridine) and other related analogs to ensure its specificity.
Potential Cross-Reactants
A critical step in validating a new antibody is to test its binding against a panel of structurally related molecules. The following table outlines key potential cross-reactants for an antibody targeting this compound.
| Compound Category | Specific Analogs for Testing | Rationale for Potential Cross-Reactivity |
| Unmodified Nucleoside | Uridine (B1682114) | Shares the core uracil (B121893) base and ribose sugar structure. |
| Cytidine | Similar pyrimidine (B1678525) base structure. | |
| Other Isopropylidene-Modified Nucleosides | 2',3'-O-Isopropylideneadenosine | Shares the isopropylidene modification on the ribose sugar. |
| 2',3'-O-Isopropylideneguanosine | Shares the isopropylidene modification on the ribose sugar. | |
| Other Modified Uridine Analogs | 5-Bromouridine | Modification on the uracil base. |
| 5-Iodouridine | Modification on the uracil base.[9][10][11] | |
| Pseudouridine | Isomer of uridine. | |
| 4-Thiouridine | Modification on the uracil base. | |
| Deoxyribonucleosides | 2'-Deoxyuridine | Lacks the 2'-hydroxyl group on the ribose sugar. |
| Thymidine (5-methyluracil deoxyriboside) | Structurally similar to uridine with a methyl group on the uracil base and a deoxyribose sugar. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying the cross-reactivity of an antibody against small molecules.[12] This assay measures the ability of a potential cross-reactant to compete with the target antigen for binding to the antibody.
Objective: To determine the percentage cross-reactivity of the custom anti-2',3'-O-Isopropylideneuridine antibody with a panel of structurally related nucleoside analogs.
Materials:
-
High-binding 96-well microtiter plates
-
Custom anti-2',3'-O-Isopropylideneuridine antibody
-
This compound-BSA conjugate (for coating)
-
This compound standard
-
Potential cross-reactants (from the table above)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-host IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL).
-
Add 100 µL of the coating solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted custom anti-2',3'-O-Isopropylideneuridine antibody (at a pre-determined optimal concentration).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound standard.
-
Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each analog using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Interpreting the Results
The calculated percent cross-reactivity provides a quantitative measure of the antibody's specificity. A low percentage indicates high specificity for the target molecule, this compound.
| Antibody Specificity Profile | IC50 (this compound) | IC50 (Uridine) | % Cross-Reactivity (Uridine) | IC50 (Other Analogs) | % Cross-Reactivity (Other Analogs) | Interpretation |
| Highly Specific | 10 nM | > 10,000 nM | < 0.1% | > 10,000 nM | < 0.1% | Excellent specificity; suitable for highly selective assays. |
| Moderately Specific | 10 nM | 1,000 nM | 1% | > 5,000 nM | < 0.2% | Usable in many applications, but potential for minor cross-reaction with high concentrations of uridine should be considered. |
| Poorly Specific | 10 nM | 50 nM | 20% | Varies | High | Not suitable for specific detection of this compound. |
Uridine Metabolism and Signaling Context
Understanding the biological pathways involving uridine is essential for interpreting experimental results and appreciating the importance of antibody specificity. Uridine plays a central role in pyrimidine metabolism, which is fundamental for the synthesis of nucleic acids.
Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines leads to the production of Uridine Monophosphate (UMP), which is a precursor for other pyrimidine nucleotides.
Caption: De novo pyrimidine biosynthesis pathway leading to UMP.
Uridine Salvage and Signaling Involvement
Uridine can be salvaged and converted to UTP, which is a precursor for CTP and is also involved in glycogen (B147801) synthesis and protein glycosylation.[13][14][15] Uridine itself can influence cellular signaling, including insulin (B600854) signaling pathways.[13] The ability to specifically measure this compound without interference from endogenous uridine is therefore critical for accurate biological studies.
References
- 1. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Custom Anti-Hapten Antibody Discovery Services - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 6. thermofisher.com [thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Pyrimidine Biosynthesis - CD Biosynsis [biosynsis.com]
- 9. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleoside Analog 2',3'-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 13. Uridine Affects Liver Protein Glycosylation, Insulin Signaling, and Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
Confirming the Purity of 2',3'-O-Isopropylideneuridine: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for confirming the purity of 2',3'-O-Isopropylideneuridine, a key protected nucleoside analog. We will delve into a detailed HPLC protocol, compare it with alternative analytical techniques, and present supporting data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely adopted method for assessing the purity of this compound, with commercial suppliers consistently reporting purities of ≥99% using this technique.[1][2][3] Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for this application. A typical purity for commercially available this compound is 99.86%, as determined by Reversed-Phase HPLC (RP-HPLC).[4]
Experimental Protocol: Reversed-Phase HPLC for this compound Purity
This protocol outlines a general method for the purity analysis of this compound using RP-HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Diluent: Water/Acetonitrile (50:50, v/v)
-
This compound reference standard and sample
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Standard Solution (e.g., 0.5 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to a specific concentration.
-
Sample Solution (e.g., 0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | Start with a high percentage of A, and gradually increase the percentage of B over the run time to elute more hydrophobic impurities. A typical gradient might be: 0-20 min: 95% A to 5% A 20-25 min: Hold at 5% A 25-30 min: Return to 95% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Integrate the peak areas of the main component and all impurities in the sample chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Experimental Workflow
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2',3'-O-Isopropylideneuridine with its parent nucleoside, uridine (B1682114), and two other related compounds, 2'-deoxyuridine (B118206) and 5-fluorouracil. The information presented is intended to serve as a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development, offering a baseline for the characterization of these and similar molecules.
Introduction
This compound is a protected form of uridine, a fundamental component of ribonucleic acid (RNA). The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, making it a key intermediate in the synthesis of various nucleoside analogues used in antiviral and anticancer therapies. Understanding the spectroscopic properties of this compound in relation to uridine, its deoxy counterpart (2'-deoxyuridine), and the clinically significant uracil (B121893) analogue (5-fluorouracil) is crucial for synthetic monitoring, structural elucidation, and quality control. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy for this compound, Uridine, 2'-deoxyuridine, and 5-fluorouracil.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-1' | H-5 | H-6 | Other Key Signals | Solvent |
| This compound | 5.84 (d) | 5.64 (d) | 7.80 (d) | 1.49 (s, CH₃), 1.29 (s, CH₃), 5.10 (t, 5'-OH), 4.90 (m, H-2'), 4.75 (m, H-3'), 4.08 (m, H-4'), 3.58 (m, H-5'a, 5'b), 11.4 (s, NH) | DMSO-d₆ |
| Uridine | 5.90 (d) | 5.88 (d) | 7.86 (d) | 3.80-4.34 (m, sugar protons) | H₂O[1] |
| 2'-Deoxyuridine | 6.28 (t) | 5.89 (d) | 7.87 (d) | 2.38-2.42 (m, H-2'a, 2'b), 3.78-4.47 (m, other sugar protons) | D₂O[2] |
| 5-Fluorouracil | - | - | 7.73 (d) | 11.46 (br s, NH), 10.70 (br s, NH) | DMSO-d₆ + HCl[3] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-1' | C-2' | C-3' | C-4' | C-5' | C-2 | C-4 | C-5 | C-6 | Other Key Signals | Solvent |
| This compound | 95.2 | 85.8 | 81.2 | 87.1 | 61.2 | 151.1 | 163.2 | 101.9 | 141.2 | 113.8 (C(CH₃)₂), 27.1 (CH₃), 25.3 (CH₃) | DMSO-d₆ |
| Uridine | 92.1 | 76.4 | 72.2 | 86.9 | 63.5 | 154.4 | 168.9 | 104.9 | 144.5 | - | H₂O[1] |
| 2'-Deoxyuridine | 87.9 | 39.9 | 70.2 | 84.9 | 61.0 | 150.9 | 163.7 | 102.1 | 141.1 | - | DMSO-d₆ |
| 5-Fluorouracil | - | - | - | - | - | 149.8 (d, J=25.9 Hz) | 157.9 (d, J=25.9 Hz) | 129.6 (d, J=32.9 Hz) | 140.9 (d, J=235.9 Hz) | - | DMSO-d₆ |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragmentation Peaks | Ionization Method |
| This compound | 284.1 | 269, 173, 113, 59 | EI |
| Uridine | 244.07 | 133, 112, 81 | EI |
| 2'-Deoxyuridine | 228.07 | 117, 112, 99, 69 | EI[2] |
| 5-Fluorouracil | 130.02 | 87, 60 | EI[4] |
Table 4: IR Spectroscopic Data (Key Bands in cm⁻¹)
| Compound | O-H / N-H Stretching | C=O Stretching | C-O Stretching | Other Key Bands |
| This compound | ~3400 (O-H), ~3100-3000 (N-H) | ~1680 | ~1100-1000 | ~1380, ~1370 (gem-dimethyl) |
| Uridine | 3300-3500 (O-H), 3000-3200 (N-H)[5] | ~1680[5] | ~1100-1000[5] | - |
| 2'-Deoxyuridine | 3390-3690 (O-H, N-H)[6] | ~1700 | ~1050 | - |
| 5-Fluorouracil | 3000-3500 (N-H) | 1700-1650 | - | ~1275 (C-F) |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | ~262 | Not readily available | Neutral aqueous |
| Uridine | 262[7] | 9970 L mol⁻¹ cm⁻¹[7] | Neutral aqueous[7] |
| 2'-Deoxyuridine | ~262 | Not readily available | Neutral aqueous |
| 5-Fluorouracil | 265-280 | Not readily available | Neutral aqueous |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the nucleoside analogue was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition :
-
For ¹H NMR, standard parameters included a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans were accumulated for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence was used. The spectral width was typically 0-220 ppm, with a relaxation delay of 2-5 seconds. Several thousand scans were often required to obtain a high-quality spectrum.
-
-
Data Processing : The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) was prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation : Mass spectra were acquired on a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition : The sample was introduced into the ion source via a direct insertion probe or through a gas chromatograph inlet. The electron energy was typically set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 50 to 500.
-
Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns. Accurate mass measurements can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound (1-2 mg) was finely ground with dry potassium bromide (KBr) (about 100 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR was used where the solid sample was placed directly on the ATR crystal.
-
Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : The spectrum was typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) was collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Analysis : The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A stock solution of the nucleoside was prepared in a suitable solvent (e.g., water, methanol, or buffer). This stock solution was then diluted to a concentration that gives an absorbance reading in the range of 0.1 to 1.0 AU (Absorbance Units).
-
Instrumentation : UV-Vis spectra were recorded on a double-beam UV-Vis spectrophotometer. Quartz cuvettes with a 1 cm path length were used.
-
Data Acquisition : The spectrophotometer was first blanked with the solvent used to dissolve the sample. The sample cuvette was then placed in the sample holder, and the absorbance was measured over a wavelength range, typically from 200 to 400 nm.
-
Data Analysis : The wavelength of maximum absorbance (λmax) was determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Visualization of Molecular Relationships and Experimental Workflow
The following diagrams illustrate the structural relationships between the compared nucleosides and a general workflow for their spectroscopic analysis.
Caption: Relationship between Uridine and its derivatives.
Caption: General experimental workflow for spectroscopic characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 5-Fluorouracil(51-21-8) MS spectrum [chemicalbook.com]
- 4. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Low-temperature FTIR spectra and hydrogen bonds in polycrystalline adenosine and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
benchmarking different synthesis methods for 2',3'-O-Isopropylideneuridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of protected nucleosides is a critical step in the creation of novel therapeutics. 2',3'-O-Isopropylideneuridine is a key intermediate in the synthesis of various antiviral and cytostatic agents.[1][2][] This guide provides a comparative analysis of common methods for its synthesis, supported by experimental data to aid in the selection of the most suitable protocol.
Performance Benchmarking of Synthesis Methods
The selection of a synthetic route for this compound often depends on factors such as yield, reaction time, and the availability and cost of reagents. Below is a summary of quantitative data from established methods.
| Method | Reactants | Catalyst | Solvent(s) | Reaction Time | Yield | Reference |
| Acid-Catalyzed Acetonation | Uridine (B1682114), Acetone, 2,2-Diethoxypropane | Hydrogen Chloride | Ethanol (B145695) | 2 hours | High | [4] |
| Acid-Catalyzed Acetonation | Uridine, Acetone, Ethylorthoformate | p-Methylsulfonic acid monohydrate | Acetone | 24 hours | N/A | [5] |
| Mitsunobu Reaction | (Precursor Alcohol), Nucleoside | DEAD/DIAD, PPh3 | Anhydrous THF | N/A | >90% | [6] |
| Zinc Chloride Catalysis | Ribonucleoside, Acetone | Zinc Chloride | Acetone | N/A | N/A | Mentioned as a known method in[4] |
Note: "N/A" indicates that the specific data point was not available in the cited literature. The yield for the HCl-catalyzed method was described as "excellent" and "high" but a specific percentage was not provided for the uridine reaction in the main text, though examples with other nucleosides show yields of 81-88%.[4] The Mitsunobu reaction is presented as a general method for nucleoside modification with high yields.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are protocols derived from the literature for key synthesis methods.
Method 1: Acid-Catalyzed Acetonation with 2,2-Diethoxypropane
This method utilizes a strong acid catalyst in the presence of an alcohol and a dehydrating agent.
Procedure:
-
To a solution of 30 ml of ethanol, add 1 gram of uridine, 3.2 grams of 2,2-diethoxypropane, and 5 ml of ethanol containing 0.75 grams of hydrogen chloride.
-
Stir the mixture for 2 hours at room temperature.
-
Neutralize the reaction mixture by adding it to an aqueous ammonium (B1175870) hydroxide (B78521) solution.
-
Concentrate the solution to obtain 2',3'-O-isopropylidene uridine.[4]
Method 2: Acid-Catalyzed Acetonation with Ethylorthoformate
This procedure employs a different acid catalyst and dehydrating agent.
Procedure:
-
Mix 4.1 mmol of uridine with 0.078 g (0.41 mmol) of p-methylsulfonic acid monohydrate in 20 mL of dry acetone.
-
Add 1.36 mL of ethylorthoformate (8.2 mmol) to the mixture.
-
Stir the mixture for 24 hours at room temperature, monitoring the reaction by TLC.
-
Neutralize the reaction mixture with 0.43 g (4.1 mmol) of sodium bicarbonate and stir for 15 minutes.
-
Filter the precipitate to isolate the product.[5]
Generalized Experimental Workflow
The synthesis of this compound, regardless of the specific reagents, generally follows a consistent workflow. This can be visualized as follows:
Caption: Generalized workflow for the synthesis of this compound.
This guide provides a foundational comparison of synthesis methods for this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity. The choice of method will ultimately be guided by the specific needs of the laboratory in terms of scale, cost, and available equipment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2′,3′-O-Isopropylideneuridine ≥99% (HPLC) | 362-43-6 [sigmaaldrich.com]
- 4. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]
- 5. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 2',3'-O-Isopropylideneuridine
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the nucleoside analogue 2',3'-O-Isopropylideneuridine, is a critical component of this responsibility. Adherence to established disposal protocols not only prevents environmental contamination but also ensures the safety of all laboratory personnel.
Hazard Profile and Safety Considerations
| Hazard Classification | Description |
| Physical Hazard | Combustible Solid |
| Environmental Hazard | WGK 3: Highly hazardous to water |
| Health Hazard | Avoid contact with skin and eyes[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe disposal of this compound and associated contaminated materials. This protocol is based on general guidelines for hazardous chemical waste management and should be performed in accordance with your institution's specific environmental health and safety (EHS) policies.
-
Waste Identification and Segregation:
-
Treat all solid this compound waste, as well as any materials contaminated with it (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste.
-
Segregate this waste stream from other laboratory waste, such as non-hazardous solid waste, sharps, and liquid chemical waste. Do not mix it with other chemical waste unless compatibility has been confirmed by your institution's EHS department.
-
-
Container Selection and Management:
-
Use a designated, leak-proof, and sealable container for collecting solid this compound waste. The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Ensure the container is in good condition, free from cracks or other damage.
-
Keep the container closed at all times, except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of waste in the container.
-
Include the date when the first item of waste was placed in the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and away from sources of ignition and incompatible materials.
-
Ensure the storage area has secondary containment to prevent the release of material in case of a leak.
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal through your organization's EHS department or designated hazardous waste management service.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request form or a direct call to the EHS office.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for comprehensive safety and disposal information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
